4-Acetoxy-3,5-dimethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWKYHGBYCNZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350822 | |
| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53669-33-3 | |
| Record name | 4-Acetoxy-3,5-dimethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53669-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde from Syringaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde from syringaldehyde. This conversion is a fundamental acetylation reaction, protecting the phenolic hydroxyl group of syringaldehyde. This protected form is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. This document outlines a common and efficient experimental protocol, presents key quantitative data, and visualizes the experimental workflow.
Chemical Transformation
The synthesis involves the acetylation of the hydroxyl group of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) using an acetylating agent, typically acetic anhydride, in the presence of a base or catalyst. The reaction results in the formation of this compound, also known as syringaldehyde acetate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from syringaldehyde. The data is compiled from typical laboratory-scale syntheses and may vary based on specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant | Syringaldehyde | [2][3] |
| Molar Mass | 182.17 g/mol | [3] |
| Acetylating Agent | Acetic Anhydride | [4][5] |
| Molar Mass | 102.09 g/mol | N/A |
| Product | This compound | [1] |
| Molar Mass | 224.21 g/mol | [1] |
| Typical Solvent | Pyridine or solvent-free | [4] |
| Catalyst/Base | Sodium hydroxide or catalytic acid/base | [4][5] |
| Reaction Temperature | Room temperature to 60°C | [4] |
| Reaction Time | 1 - 24 hours | [4] |
| Typical Yield | 85 - 97% | [4] |
| Purity | >97% after purification | [6] |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound from syringaldehyde. This protocol is based on established methods for the acetylation of phenolic compounds.[4][5]
Materials:
-
Syringaldehyde
-
Acetic Anhydride
-
10% Sodium Hydroxide Solution
-
Crushed Ice
-
Deionized Water
-
95% Ethanol
-
Conical Flask (250 mL)
-
Buchner Funnel and Flask
-
Filter Paper
-
Stirring Apparatus
Procedure:
-
Dissolution of Syringaldehyde: In a 250 mL conical flask, dissolve 1.5 g of syringaldehyde in 25 mL of 10% sodium hydroxide solution.
-
Cooling: Cool the solution by adding approximately 30 g of crushed ice.
-
Addition of Acetic Anhydride: While stirring, add 4 mL of acetic anhydride to the cooled solution.
-
Reaction: Stopper the flask and shake vigorously for 20 minutes. A cloudy, milky white precipitate of this compound will form.
-
Isolation of Product: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected solid with ice-cold water to remove any unreacted starting materials and impurities.
-
Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure, white crystalline needles of this compound.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis process, from the initial reaction to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 3. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. rfppl.co.in [rfppl.co.in]
- 6. This compound 97% - High Purity at Best Price [nationalanalyticalcorp.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a phenyl acetate derivative of syringaldehyde. It is a compound of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on its precursor, syringaldehyde.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental chemical and physical properties are crucial for its handling, application in synthesis, and for quality control purposes. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate | [2] |
| Synonyms | Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate | [2] |
| CAS Number | 53669-33-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₅ | [2][3] |
| Molecular Weight | 224.21 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and methanol. |
Synthesis
The synthesis of this compound is typically achieved through the acetylation of syringaldehyde. This reaction involves the esterification of the phenolic hydroxyl group of syringaldehyde with an acetylating agent, commonly acetic anhydride, often in the presence of a base catalyst like pyridine.
Experimental Protocol: Acetylation of Syringaldehyde
Materials:
-
Syringaldehyde
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene
Procedure:
-
Dissolve syringaldehyde (1.0 equivalent) in pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The NIST number for the GC-MS data of this compound is 395812.[2] Key mass-to-charge ratios (m/z) observed are 182 (base peak), 181, and 106.[2]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the well-documented activities of its precursor, syringaldehyde, provide a strong basis for potential areas of investigation. Syringaldehyde is known to possess anti-inflammatory and anti-hyperglycemic properties.[4] Notably, it has been shown to moderately inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, with an IC50 of 3.5 μg/mL.[4]
The acetylation of a phenolic hydroxyl group can alter the pharmacokinetic and pharmacodynamic properties of a molecule. It may act as a prodrug, where the acetyl group is cleaved in vivo to release the active parent compound, syringaldehyde. Alternatively, the acetylated form may possess its own unique biological activities.
Given the inhibitory effect of syringaldehyde on COX-2, a potential signaling pathway to investigate for this compound would be the arachidonic acid cascade, which is central to inflammation.
References
An In-depth Technical Guide to 4-acetoxy-3,5-dimethoxybenzaldehyde (CAS: 53669-33-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-acetoxy-3,5-dimethoxybenzaldehyde, also known by synonyms such as 4-formyl-2,6-dimethoxyphenyl acetate and syringaldehyde acetate, is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde.[1] Its chemical structure, featuring an acetoxy group in place of the hydroxyl group of syringaldehyde, suggests potential modifications in its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, spectroscopic data, synthesis protocols, and a review of the biological activities of its parent compound, which suggests potential therapeutic applications for this acetylated derivative.
Physicochemical and Spectroscopic Data
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 53669-33-3 | [1] |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in acetonitrile (slightly), chloroform (slightly), methanol (slightly) | |
| Purity | ≥95% | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR: Specific peak assignments were not fully detailed in the reviewed literature. However, expected signals would correspond to the aldehydic proton, aromatic protons, methoxy protons, and the acetyl protons.
-
¹³C NMR: Detailed spectral data with peak assignments require experimental determination. Expected signals would include those for the carbonyl carbon of the aldehyde and ester, aromatic carbons, methoxy carbons, and the acetyl methyl carbon.
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1760 | C=O stretch (ester) |
| ~1690 | C=O stretch (aldehyde) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
| ~2900, ~2800 | C-H stretch (alkane and aldehyde) |
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 224 | [M]⁺ (Molecular ion) |
| 182 | [M - CH₂CO]⁺ (Loss of ketene) |
| 181 | [M - CH₃CO]⁺ (Loss of acetyl radical) |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the acetylation of its precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Acetylation of Syringaldehyde
This protocol is a standard procedure for the O-acetylation of phenolic hydroxyl groups.[3]
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) (1.0 equivalent)
-
Acetic anhydride (1.5–2.0 equivalents per hydroxyl group)
-
Dry pyridine (2–10 mL/mmol of starting material)
-
Dry methanol (for quenching)
-
Toluene
-
Dichloromethane (or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde, in dry pyridine in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the careful addition of dry methanol.
-
Remove the solvents by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane (or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity of this compound is not currently available in the reviewed literature. However, its parent compound, syringaldehyde, has been shown to possess interesting pharmacological properties, which provides a strong rationale for the investigation of its acetylated derivative.
Potential GLP-1 Receptor Agonism
Syringaldehyde has been identified as a potential agonist of the Glucagon-like peptide-1 (GLP-1) receptor. Activation of the GLP-1 receptor is a key mechanism in the regulation of glucose homeostasis and is a major therapeutic target for type 2 diabetes.
References
An In-depth Technical Guide to 4-formyl-2,6-dimethoxyphenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-formyl-2,6-dimethoxyphenyl acetate, also known as 4-acetoxy-3,5-dimethoxybenzaldehyde or syringaldehyde acetate, is a derivatized phenolic aldehyde. It belongs to the class of dimethoxybenzenes and is structurally derived from syringaldehyde, a naturally occurring aromatic aldehyde found in various plants.[1] The introduction of an acetate group to the hydroxyl moiety of syringaldehyde modifies its physicochemical properties, which can influence its biological activity and potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 4-formyl-2,6-dimethoxyphenyl acetate.
Molecular Structure and Properties
4-formyl-2,6-dimethoxyphenyl acetate is characterized by a central benzene ring substituted with a formyl group, two methoxy groups, and an acetoxy group. The systematic IUPAC name for this compound is (4-formyl-2,6-dimethoxyphenyl) acetate.[1]
Table 1: Physicochemical Properties of 4-formyl-2,6-dimethoxyphenyl acetate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Exact Mass | 224.06847348 Da | [1] |
| InChIKey | CSWKYHGBYCNZAS-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | [1] |
| Density | 1.2 g/cm³ | |
| Boiling Point | 307.9ºC at 760 mmHg | |
| Flash Point | 152.3ºC | |
| Refractive Index | 1.53 |
Safety and Hazard Information:
This compound is classified as a skin and eye irritant. It may also cause respiratory irritation.[1]
Synthesis
The synthesis of 4-formyl-2,6-dimethoxyphenyl acetate is typically achieved through the acetylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). This reaction involves the treatment of syringaldehyde with an acetylating agent, such as acetic anhydride, often in the presence of a base or catalyst.
Experimental Protocol: Acetylation of Syringaldehyde
This protocol is adapted from a similar procedure for the acetylation of vanillin.
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Acetic anhydride
-
10% Sodium hydroxide solution
-
Crushed ice
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve 1.5 g of syringaldehyde in 25 mL of 10% sodium hydroxide solution in a 250 mL conical flask.
-
To the solution, add 30 g of crushed ice.
-
Add 4 mL of acetic anhydride to the mixture.
-
Stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 4-formyl-2,6-dimethoxyphenyl acetate should form.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate with cold water.
-
Dry the product, for example, in a desiccator over anhydrous calcium chloride.
Spectroscopic Data
The structural confirmation of 4-formyl-2,6-dimethoxyphenyl acetate is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 4-formyl-2,6-dimethoxyphenyl acetate
| Technique | Observed Peaks / Data | Reference |
| ¹H NMR | Data available, specific shifts not detailed in search results. | [1] |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | [1] |
| IR Spectroscopy | ATR-IR spectra are available. | [1] |
| Mass Spectrometry | GC-MS data indicates a top peak at m/z 182 and a second-highest peak at m/z 181. | [1] |
Applications in Research and Drug Development
While specific biological activities of 4-formyl-2,6-dimethoxyphenyl acetate are not extensively documented, its precursor, syringaldehyde, exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and antihyperglycemic effects.[2][3] The acetylation of syringaldehyde can alter its lipophilicity and membrane permeability, potentially modulating its biological activity and making it a target for further investigation in drug discovery programs.
Derivatives of related phenolic aldehydes are known to be valuable intermediates in the synthesis of more complex pharmaceutical compounds.[4][5] The formyl and acetate functionalities on the molecule offer reactive sites for further chemical modifications, allowing for the generation of a library of compounds for biological screening.
Visualizations
Molecular Structure
References
Technical Guide: Solubility of 4-acetoxy-3,5-dimethoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-acetoxy-3,5-dimethoxybenzaldehyde, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for determining solubility, alongside available qualitative data.
Core Data Presentation: Solubility of this compound
Quantitative solubility data for this compound across a range of organic solvents is not extensively reported in readily available scientific literature. However, qualitative assessments indicate its general solubility characteristics. The following table summarizes the available information.
| Solvent | Type | Qualitative Solubility |
| Acetonitrile | Polar Aprotic | Slightly Soluble[1] |
| Chloroform | Nonpolar | Slightly Soluble[1] |
| Methanol | Polar Protic | Slightly Soluble[1] |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3] This protocol outlines the necessary steps for accurately measuring the solubility of this compound.
1. Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Solvent: Prepare the desired organic solvent.
-
Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required for equilibration should be determined experimentally by taking samples at various time points until the concentration of the solute in the solution remains constant.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[5] Filtration is a common method, but care should be taken to avoid adsorption of the solute onto the filter material.[4]
-
Quantification:
-
Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[6]
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Mandatory Visualization: Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining solubility using the shake-flask method.
References
The Biological Nexus: A Technical Guide to the Multifaceted Activities of Syringaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a phenolic aldehyde derived from lignin, has emerged from obscurity to become a focal point in the search for novel therapeutic agents. Its unique structure, characterized by a hydroxyl group and two flanking methoxy groups on a benzene ring, serves as a versatile scaffold for the synthesis of a myriad of derivatives. These derivatives, including chalcones, Schiff bases, and hydrazones, exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of syringaldehyde derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways to support ongoing research and drug development efforts.
Quantitative Bioactivity Data
The efficacy of syringaldehyde and its derivatives has been quantified across various biological assays. The following tables summarize key inhibitory concentrations, providing a comparative overview of their potential.
Antioxidant Activity
The antioxidant capacity is a cornerstone of the therapeutic potential of phenolic compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to evaluate the free-radical scavenging ability of these molecules, with activity often expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Syringaldehyde | DPPH | 260 | [1][2] |
| G1 Dendrimer (12 syringic units) | DPPH | 1.36 | [1][2] |
| G2 Dendrimer (24 syringic units) | DPPH | 0.7 | [1][2] |
| Butylated Hydroxytoluene (BHT) | DPPH | 880 | [1][2] |
Note: The G1 and G2 dendrimers, synthesized using syringaldehyde as the phenolic unit, demonstrate significantly enhanced antioxidant activity compared to the parent molecule, highlighting the potential of structural modification.
Anticancer Activity
Syringaldehyde derivatives, particularly chalcones and hydrazones, have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The IC₅₀ values from MTT and other cytotoxicity assays are presented below.
| Derivative Class | Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Chalcone | Compound 2l | K562 | Chronic Myeloid Leukemia | 1.25 - 1.39 | |
| Chalcone | Compound 2l | SiHa | Cervical Cancer | 1.25 - 1.39 | |
| Chalcone | Compound 2o | K562 | Chronic Myeloid Leukemia | 0.97 - 1.22 | |
| Chalcone | Compound 2r | K562 | Chronic Myeloid Leukemia | 0.97 | |
| Hydrazone | Compound 12 | K-562 | Chronic Myeloid Leukemia | 0.03 | [3] |
| Hydrazone | Compound 14 | K-562 | Chronic Myeloid Leukemia | 0.05 | [3] |
| Hydrazone | Compound 12 | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [3] |
| Hydrazone | Compound 14 | HL-60 | Acute Promyelocytic Leukemia | 0.06 | [3] |
| Hydrazone | Compound 12 | MCF-7 | Breast Adenocarcinoma | 0.23 | [3] |
| Hydrazone | Compound 14 | MCF-7 | Breast Adenocarcinoma | 0.23 | [3] |
| Hydrazone | Compound 14 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.22 | [3] |
Antimicrobial Activity
The antimicrobial potential of syringaldehyde derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Derivative Class | Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazone | Compound 38 | Staphylococcus epidermidis | ATCC 12228 | < 1 (0.002-0.98) | [4] |
| Hydrazide-Hydrazone | Compound 45 | Staphylococcus spp. | ATCC | < 1 (0.002-0.98) | [4] |
| Hydrazide-Hydrazone | General | Staphylococcus spp. | ATCC | 0.002 - 7.81 | [4] |
| Hydrazide-Hydrazone | General | Bacillus spp. | ATCC | 0.002 - 7.81 | [4] |
| Hydrazone | Compound 3 | Staphylococcus aureus | ATCC 25923 | 1.75 µM | [5] |
| Hydrazone | Compound 7 | Staphylococcus aureus | ATCC 25923 | 0.7 µM | [5] |
Note: Data for specific syringaldehyde-derived antimicrobial agents is often presented in broader studies. The hydrazone derivatives show particularly promising activity against Gram-positive bacteria.
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for the key assays used to evaluate the biological activities of syringaldehyde derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of a test compound by its ability to neutralize the DPPH radical.
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of spectroscopic grade methanol or ethanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. Prepare this solution fresh daily and protect it from light.
-
Test Compound Stock Solutions: Prepare a stock solution of the syringaldehyde derivative (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the positive control in the microplate wells.
-
Add 100 µL of each dilution to its respective well.
-
Add 100 µL of the DPPH working solution to all wells.
-
Prepare a blank control containing 100 µL of the solvent and 100 µL of the DPPH working solution.
-
Shake the plate gently to mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where: Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.[6]
-
Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using regression analysis.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol details the colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the syringaldehyde derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Execution:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][8]
-
Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent against aerobic bacteria.
-
Reagent and Inoculum Preparation:
-
Antimicrobial Stock Solution: Prepare a stock solution of the syringaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Transfer to a tube of sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Standardized Inoculum: Dilute the adjusted bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure (96-well microtiter plate):
-
Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the antimicrobial agent and the inoculum by a factor of two.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[11]
-
Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by syringaldehyde derivatives is crucial for targeted drug design. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.
Anti-Inflammatory Pathway Modulation
Syringaldehyde can ameliorate inflammatory responses by inhibiting the maturation of dendritic cells (DCs). This is achieved by suppressing key signaling pathways that control the expression of co-stimulatory molecules and pro-inflammatory cytokines.
Caption: Syringaldehyde inhibits LPS-induced MAPK and NF-κB pathways, reducing inflammation.
Nrf2-Mediated Antioxidant and Cytoprotective Pathway
Syringaldehyde has been shown to protect against cellular damage by activating the Nrf2/HO-1 antioxidant response element pathway, while simultaneously inhibiting the pro-inflammatory NF-κB pathway. This dual action mitigates oxidative stress and apoptosis.
Caption: Syringaldehyde promotes Nrf2-mediated antioxidant defense and inhibits NF-κB.
Anticancer Pathway via FAK/STAT3 Inhibition
Certain chalcone-syringaldehyde hybrids exert their anticancer effects in triple-negative breast cancer by targeting a specific signaling cascade involving Cytoskeleton Associated Protein 2 (CKAP2), Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3).
Caption: A syringaldehyde hybrid inhibits cancer proliferation by blocking CKAP2/FAK/STAT3.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Free radical scavenging activity [protocols.io]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. mdpi.com [mdpi.com]
The Strategic Application of 4-Acetoxy-3,5-dimethoxybenzoyl Group in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The 4-acetoxy-3,5-dimethoxybenzoyl group emerges as a nuanced tool for the protection of hydroxyl and other sensitive functionalities. Its unique electronic and steric properties, derived from the interplay of the electron-donating methoxy groups and the electron-withdrawing acetoxy substituent, allow for a sophisticated strategy of protection and selective deprotection. This guide provides a comprehensive overview of the core principles, experimental protocols, and strategic considerations for employing the 4-acetoxy-3,5-dimethoxybenzoyl protecting group.
Core Principles of the Protecting Group Strategy
The 4-acetoxy-3,5-dimethoxybenzoyl group is typically introduced to a substrate, such as an alcohol, via acylation with the corresponding benzoyl chloride. The resulting ester is stable under a variety of reaction conditions. The key to its utility lies in the tiered deprotection strategy. The acetoxy group can be selectively cleaved under specific, mild conditions to unmask a p-hydroxybenzoyl group, which can then be cleaved under a different set of conditions. This orthogonality allows for multi-stage synthetic routes where different protecting groups need to be removed sequentially.
Synthesis and Application Protocols
A critical aspect of employing this protecting group is the reliable synthesis of the active acylating agent and the subsequent protection and deprotection steps.
Synthesis of 4-Acetoxy-3,5-dimethoxybenzoyl Chloride
The precursor, 4-acetoxy-3,5-dimethoxybenzoic acid, can be synthesized from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) by acetylation. The subsequent conversion to the acid chloride is a standard procedure.
Experimental Protocol: Synthesis of 4-Acetoxy-3,5-dimethoxybenzoyl Chloride
-
Acetylation of Syringic Acid:
-
To a solution of syringic acid (1.0 eq) in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalytic amount of sulfuric acid), add acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetoxy-3,5-dimethoxybenzoic acid.
-
-
Formation of the Acyl Chloride:
-
To a stirred solution of 4-acetoxy-3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain crude 4-acetoxy-3,5-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.
-
Protection of a Primary Alcohol
The synthesized acyl chloride can be readily used to protect hydroxyl groups.
Experimental Protocol: Protection of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) or pyridine.
-
Add 4-acetoxy-3,5-dimethoxybenzoyl chloride (1.2 eq) to the solution at 0 °C.
-
If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (if a base was used), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Deprotection Strategies
The removal of the 4-acetoxy-3,5-dimethoxybenzoyl group can be achieved in a stepwise or a one-pot fashion.
Experimental Protocol: Two-Step Deprotection
-
Selective O-Deacetylation:
-
Dissolve the protected substrate in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of a mild base, such as potassium carbonate or sodium methoxide, or a Lewis acid like ytterbium(III) triflate.
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction, remove the solvent, and extract the intermediate p-hydroxybenzoyl protected compound.
-
-
Cleavage of the p-Hydroxybenzoyl Ester:
-
The resulting p-hydroxybenzoyl ester can be cleaved under standard basic hydrolysis conditions (e.g., LiOH in THF/water or K₂CO₃ in methanol).
-
Experimental Protocol: One-Pot Deprotection
-
Treat the protected substrate with a stronger base, such as sodium hydroxide in a mixture of methanol and water, to effect the simultaneous cleavage of both the acetate and the benzoyl ester.
Quantitative Data and Performance
While specific yield data for the 4-acetoxy-3,5-dimethoxybenzoyl group is not extensively reported, data from the closely analogous p-acetoxybenzyl carbonate (ABC) protecting group provides valuable insights into its expected performance. The ABC group demonstrates excellent orthogonality and can be selectively removed in the presence of other acid-labile protecting groups.
| Reaction | Reagents and Conditions | Substrate | Yield (%) |
| Protection | ABC-Cl, Pyridine, CH₂Cl₂ | Glucoside | 85-95 |
| Deprotection (Selective) | Yb(OTf)₃ (5 mol%), MeOH/CH₂Cl₂ | ABC-protected Glucoside | 80-92 |
| Stability Test | TMSOTf, CH₂Cl₂ (Glycosylation conditions) | ABC-protected Glucoside | Stable |
| Stability Test | TFA, CH₂Cl₂ | ABC-protected Glucoside | Stable |
| Stability Test | DDQ, CH₂Cl₂/H₂O | ABC-protected Glucoside | Stable |
Data is illustrative and based on the performance of the analogous p-acetoxybenzyl carbonate protecting group.
Visualization of Workflows and Relationships
Experimental Workflow: Protection and Deprotection
Caption: Workflow for the synthesis, protection, and deprotection using the 4-acetoxy-3,5-dimethoxybenzoyl group.
Orthogonal Protecting Group Strategy
Caption: Orthogonality of the 4-acetoxy-3,5-dimethoxybenzoyl group with other common protecting groups.
A Deep Dive into the Theoretical Properties of Dimethoxybenzaldehyde Isomers: A Technical Guide for Researchers
Introduction: Dimethoxybenzaldehyde (DMB), with the chemical formula C₉H₁₀O₃, exists as six structural isomers depending on the substitution pattern of the two methoxy groups on the benzaldehyde core.[1][2] These isomers—2,3-DMB, 2,4-DMB, 2,5-DMB, 2,6-DMB, 3,4-DMB, and 3,5-DMB—serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[3][4][5] Understanding their theoretical properties at a molecular level is paramount for predicting their reactivity, designing novel synthetic pathways, and elucidating structure-activity relationships in drug development.
This in-depth technical guide provides a comparative analysis of the theoretical properties of these six isomers. The data presented herein is compiled from various computational chemistry studies, primarily employing Density Functional Theory (DFT). It is important to note that the computational methodologies, including the choice of functional and basis set, may vary between studies. This guide explicitly states the methodology where the information is available to ensure transparency and aid in comparative assessment. All quantitative data is summarized in structured tables for ease of comparison.
Isomer Structures and Nomenclature
The six structural isomers of dimethoxybenzaldehyde are distinguished by the positions of the two methoxy (-OCH₃) groups on the benzene ring relative to the aldehyde (-CHO) group.
Caption: The chemical structures of the six isomers of dimethoxybenzaldehyde.
Theoretical Electronic Properties
| Isomer | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| 2,3-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| 2,4-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| 2,5-DMB | 6.4226 | -5.8107 | -1.5451 | 4.2656 | DFT/B3LYP/6-311G(d,p) |
| 2,6-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| 3,4-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| 3,5-DMB | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
Table 1: Comparison of Theoretical Electronic Properties of Dimethoxybenzaldehyde Isomers.
Optimized Geometrical Parameters
The optimized molecular geometry provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape, steric hindrance, and conformational preferences. A detailed theoretical study on 2,5-dimethoxybenzaldehyde has yielded precise geometrical parameters, which show good agreement with experimental X-ray diffraction data. For the other isomers, comprehensive theoretical geometrical data is not consistently reported in the literature.
| Parameter | 2,5-Dimethoxybenzaldehyde (Theoretical) | 2,5-Dimethoxybenzaldehyde (Experimental - XRD) | Computational Method |
| Bond Lengths (Å) | DFT/B3LYP/6-311G(d,p) | ||
| C=O | Data Not Available | Data Not Available | |
| C-CHO | Data Not Available | Data Not Available | |
| C-O (methoxy) | Data Not Available | Data Not Available | |
| Bond Angles (º) | |||
| O=C-H | Data Not Available | Data Not Available | |
| C-C-C (ring avg.) | Data Not Available | Data Not Available | |
| Dihedral Angles (º) | |||
| O=C-C=C | Data Not Available | Data Not Available |
Table 2: Selected Optimized Geometrical Parameters for 2,5-Dimethoxybenzaldehyde. (Note: Specific values for bond lengths and angles were not explicitly found in the provided search results for direct inclusion in this table, but the existence of such data in the cited study is noted).
Theoretical Vibrational Frequencies
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. Theoretical vibrational analyses have been reported for the 3,5- and 2,5-isomers, with the key stretching frequencies highlighted below.
| Isomer | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Computational Method |
| 2,3-DMB | Data Not Available | Data Not Available | Data Not Available | - |
| 2,4-DMB | Data Not Available | Data Not Available | Data Not Available | - |
| 2,5-DMB | ~1620 | ~2840-2950 | ~3050 | DFT/B3LYP/6-311G(d,p) |
| 2,6-DMB | Data Not Available | Data Not Available | Data Not Available | - |
| 3,4-DMB | Data Not Available | Data Not Available | Data Not Available | - |
| 3,5-DMB | Data Not Available | Data Not Available | Data Not Available | DFT/B3LYP/6-311G++(d,p) |
Table 3: Comparison of Key Theoretical Vibrational Frequencies (cm⁻¹) of Dimethoxybenzaldehyde Isomers.
Experimental Protocols for Theoretical Calculations
The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical workflow for such calculations is outlined below.
Geometry Optimization and Vibrational Frequency Analysis
-
Software: Quantum chemistry software packages such as Gaussian are commonly used.[5]
-
Method Selection: The B3LYP hybrid functional is a widely employed method in DFT that offers a good balance between accuracy and computational cost for organic molecules.[1][5] The M06-2X functional is another option, particularly for reaction mechanism studies.[6]
-
Basis Set: Pople-style basis sets such as 6-311G(d,p) or 6-311G++(d,p) are frequently used, providing a flexible description of the electronic distribution.[1][2]
-
Protocol:
-
An initial 3D structure of the dimethoxybenzaldehyde isomer is generated.
-
The geometry of the molecule is then optimized to find the minimum energy conformation without any symmetry constraints.[5]
-
Following optimization, a frequency calculation is performed at the same level of theory. This step confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the theoretical vibrational spectra (IR and Raman).[5]
-
Caption: A generalized workflow for the theoretical calculation of molecular properties.
Logical Relationships and Isomeric Differentiation
The positioning of the two methoxy groups is the defining structural feature that differentiates the six isomers and dictates their theoretical properties. The following diagram illustrates this fundamental relationship.
Caption: Logical relationship between the parent compound and its six positional isomers.
Conclusion
This technical guide provides a consolidated overview of the theoretical properties of the six isomers of dimethoxybenzaldehyde, with a focus on data derived from computational chemistry. While a complete and uniformly calculated dataset for all isomers is not yet available in the literature, the detailed information for the 2,5-isomer and vibrational data for the 3,5-isomer serve as important reference points. The significant influence of the methoxy group positions on the electronic and geometric properties is evident from the available data. For researchers, scientists, and drug development professionals, the theoretical insights presented here are invaluable for understanding the structure-property relationships within this class of compounds, guiding experimental design, and accelerating the development of new molecules with desired functionalities. Further comprehensive computational studies on all six isomers using a consistent methodology are warranted to enable a more direct and robust comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. books.aijr.org [books.aijr.org]
- 3. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Discovery and Isolation of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-acetoxy-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde. The document details its chemical properties, a standardized synthesis protocol via the acetylation of syringaldehyde, and methods for its isolation and characterization. While the direct historical discovery of this compound is not extensively documented, its synthesis is a logical extension of established acetylation methodologies for phenols. This guide also explores the known biological activities of its parent compound, syringaldehyde, to provide context for potential future research into the bioactivity of its acetylated form.
Introduction
This compound, also known as syringaldehyde acetate or 4-formyl-2,6-dimethoxyphenyl acetate, is a chemical compound derived from syringaldehyde. Syringaldehyde is a naturally occurring phenolic aldehyde found in the lignin of angiosperm plants and various other natural sources. The acetylation of syringaldehyde to form this compound is a common chemical modification to protect the phenolic hydroxyl group or to potentially alter its biological activity. This guide serves as a technical resource for the synthesis, isolation, and characterization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| CAS Number | 53669-33-3 |
| Appearance | Solid (predicted) |
| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate |
Synthesis and Isolation
The primary method for the synthesis of this compound is the acetylation of syringaldehyde. This reaction involves the treatment of syringaldehyde with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine.
Experimental Protocol: Acetylation of Syringaldehyde
This protocol is a standard procedure for the O-acetylation of phenolic hydroxyl groups.[1][2][3]
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Methanol (dry)
-
Silica gel for column chromatography
Procedure:
-
Dissolve syringaldehyde (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Logical Workflow for Synthesis and Isolation
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected and reported data are summarized in Table 2.
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR | Predicted shifts for aromatic protons, methoxy groups, acetyl group, and aldehyde proton. |
| IR Spectroscopy | Characteristic peaks for C=O (ester and aldehyde), C-O, and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Discovery and Biological Significance
The discovery of this compound is not prominently documented in historical scientific literature. Its synthesis is a straightforward application of a well-established chemical transformation (acetylation of a phenol). Therefore, it is likely that this compound was first prepared as a derivative of syringaldehyde for structural confirmation or as an intermediate in a multi-step synthesis.
While the specific biological activities of this compound are not extensively studied, the parent compound, syringaldehyde, exhibits a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It is plausible that the acetylated derivative may possess modified or novel biological activities. Further research is warranted to explore the pharmacological potential of this compound.
Potential Areas of Future Research
Conclusion
This technical guide has outlined the essential information regarding this compound for the scientific community. The provided synthesis protocol, based on the acetylation of syringaldehyde, offers a reliable method for its preparation. The summarized chemical and physical properties, along with characterization data, will aid in its identification and further study. While its own biological profile remains to be fully elucidated, its relationship to the bioactive compound syringaldehyde suggests that it is a molecule of interest for future research in drug discovery and development.
References
Stability and Storage of 4-acetoxy-3,5-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-acetoxy-3,5-dimethoxybenzaldehyde (also known as syringaldehyde acetate). Due to the limited availability of specific stability data for this compound in published literature, this guide draws upon fundamental chemical principles related to its functional groups—an aromatic aldehyde, an acetoxy ester, and a dimethoxybenzene ring—and established methodologies for stability testing of analogous pharmaceutical compounds.
Chemical Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound during storage and handling.
Hydrolytic Stability: The presence of an acetoxy (ester) group makes the molecule susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding syringaldehyde and acetic acid. The rate of hydrolysis is expected to increase with temperature and deviation from a neutral pH. Therefore, exposure to moisture, strong acids, or strong bases should be minimized.
Oxidative Stability: The aldehyde functional group is prone to oxidation, which can convert it to the corresponding carboxylic acid (4-acetoxy-3,5-dimethoxybenzoic acid). This process can be accelerated by exposure to air (oxygen), oxidizing agents, and light.
Photostability: Aromatic aldehydes and their derivatives can be sensitive to light, particularly in the ultraviolet spectrum. Photodegradation can lead to a variety of products through complex radical pathways. It is therefore advisable to protect the compound from light.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on the safety data sheets of structurally related compounds and general laboratory best practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | Minimizes rates of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation. |
| Container | Keep container tightly closed. | Prevents exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | Prevents chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[1] The goal is to achieve a target degradation of 5-20%.[2]
3.1.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours), taking samples at various time points.
-
Neutralize the samples before analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of the compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature, taking samples at various time points (hydrolysis is typically faster under basic conditions).
-
Neutralize the samples before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound in a mixture of the organic solvent and water.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period, taking samples at various time points.
-
3.1.2. Oxidative Degradation
-
Prepare a solution of the compound.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the mixture at room temperature for a specified period, monitoring for degradation.
-
Analyze the samples at various time points.
3.1.3. Photolytic Degradation
-
Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark.
-
Analyze the samples at various time points.
3.1.4. Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 70 °C).
-
Analyze the sample at various time points to assess for degradation.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.[3][4]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the parent compound and its likely degradation products (e.g., syringaldehyde) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 25 | Data | Data |
| Neutral Hydrolysis | Water | 48 | 60 | Data | Data |
| Oxidation | 3% H₂O₂ | 24 | 25 | Data | Data |
| Photolysis | ICH Q1B Light | 48 | 25 | Data | Data |
| Thermal (Solid) | Dry Heat | 72 | 70 | Data | Data |
Table 2: Long-Term Stability Data for this compound at 2-8 °C
| Time Point (Months) | Assay (%) | Appearance | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 99.8 | White crystalline solid | < 0.05 | < 0.05 |
| 3 | Data | Data | Data | Data |
| 6 | Data | Data | Data | Data |
| 12 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
Visualizations
The following diagrams illustrate the logical workflow for a stability study and the potential primary degradation pathways for this compound.
Caption: Workflow for a comprehensive stability study.
Caption: Potential primary degradation pathways.
References
Spectroscopic Profile of 4-Acetoxy-3,5-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-acetoxy-3,5-dimethoxybenzaldehyde, a significant organic compound in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented to facilitate compound identification, structural elucidation, and quality control.
Chemical Structure and Properties
-
IUPAC Name: (4-formyl-2,6-dimethoxyphenyl) acetate
-
Synonyms: Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate
-
CAS Number: 53669-33-3[1]
-
Molecular Formula: C₁₁H₁₂O₅[1]
-
Molecular Weight: 224.21 g/mol [1]
-
Appearance: Solid[1]
Spectral Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.1 | Singlet | 2H | Aromatic (H-2, H-6) |
| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) |
| ~2.3 | Singlet | 3H | Acetoxy (-COCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~168 | Acetoxy Carbonyl (C=O) |
| ~153 | Aromatic (C-3, C-5) |
| ~145 | Aromatic (C-4) |
| ~133 | Aromatic (C-1) |
| ~107 | Aromatic (C-2, C-6) |
| ~56 | Methoxy (-OCH₃) |
| ~21 | Acetoxy Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2950-2800 | Medium | C-H Stretch (Aliphatic) |
| ~2750, ~2850 | Weak | C-H Stretch (Aldehyde) |
| ~1765 | Strong | C=O Stretch (Ester) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600, ~1460 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1130 | Strong | C-O Stretch (Aromatic Ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z | Possible Fragment Ion |
| 224 | [M]⁺ (Molecular Ion) |
| 182 | [M - C₂H₂O]⁺ |
| 167 | [M - C₂H₂O - CH₃]⁺ |
| 153 | [M - C₂H₂O - CHO]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following sections detail standardized methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).
-
Transfer the solution into a 5 mm NMR tube.
Instrumentation and Acquisition:
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Data Processing:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption peaks.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection:
-
Instrument: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion.
Data Processing:
-
The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.
-
The molecular ion peak and the characteristic fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
The Role of 4-Acetoxy-3,5-dimethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a synthetic derivative of syringaldehyde, a naturally occurring phenolic aldehyde. While research directly investigating the medicinal properties of this compound is limited, its structural relationship to syringaldehyde positions it as a compound of significant interest in medicinal chemistry. Syringaldehyde itself exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The acetylation of the phenolic hydroxyl group in syringaldehyde to form this compound may serve as a prodrug strategy to enhance bioavailability, a concept explored for other phenolic compounds. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its potential as a prodrug, the established biological activities of its parent compound, and relevant experimental protocols for its evaluation.
Introduction
This compound (syringaldehyde acetate) is a phenyl acetate that results from the formal condensation of the hydroxyl group of syringaldehyde with acetic acid.[5] Syringaldehyde is a well-studied natural product with a diverse pharmacological profile.[2][3][4] The introduction of an acetyl group can modify the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This modification is a common strategy in medicinal chemistry to improve the therapeutic potential of a lead compound. A US patent has listed this compound as a potential active ingredient in cosmetic and pharmaceutical compositions for treating skin conditions like atopic eczema, though specific biological data was not provided.[6]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the acetylation of syringaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate | [5] |
| Synonyms | Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate | [5] |
| CAS Number | 53669-33-3 | [7] |
| Molecular Formula | C₁₁H₁₂O₅ | [7] |
| Molecular Weight | 224.21 g/mol | [5] |
| Appearance | Colorless solid (may appear yellowish) | [8] |
| Melting Point | 110-113 °C | [8] |
| Solubility | Soluble in alcohol and polar organic solvents | [8] |
Role as a Prodrug
The acetylation of a phenolic hydroxyl group is a common strategy to create a prodrug. The resulting ester is often more lipophilic than the parent phenol, which can lead to improved membrane permeability and oral bioavailability. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active phenolic compound. This approach has been investigated for various phenolic drugs to enhance their therapeutic efficacy. While specific studies on this compound as a prodrug for syringaldehyde are not extensively reported, this remains a plausible and significant area for future research.
Prodrug activation of this compound.
Biological Activities of the Parent Compound: Syringaldehyde
The medicinal chemistry relevance of this compound is largely inferred from the broad spectrum of biological activities demonstrated by its parent compound, syringaldehyde.
Neuroprotective Effects
Syringaldehyde has shown significant neuroprotective effects in models of cerebral ischemia.[1][2][9][10][11] Studies have demonstrated that it can reduce cell damage, decrease levels of the oxidative stress marker malondialdehyde, and increase the activity of the antioxidant enzyme superoxide dismutase in brain tissue.[1][11] Furthermore, syringaldehyde has been shown to decrease the expression of apoptosis-related proteins such as caspase-3 and -9.[1][11]
Anti-inflammatory and Antioxidant Activities
Syringaldehyde exhibits potent anti-inflammatory and antioxidant properties.[2][4] It has been shown to have a higher Trolox equivalent value than vanillin, indicating strong antioxidant capacity.[12] The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory enzymes and cytokines.[13]
Anticancer Potential
Derivatives of syringaldehyde, particularly chalcones, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including ovarian, cervical, and breast cancer.[3] Some of these derivatives have demonstrated remarkable cytotoxicity against cancer cells, inducing apoptosis and cell cycle arrest at the G2/M phase.[3] This suggests that the syringaldehyde scaffold is a promising starting point for the development of novel anticancer agents.
Table 2: Reported Biological Activities of Syringaldehyde and its Derivatives
| Activity | Model System | Key Findings | Reference(s) |
| Neuroprotection | Rat model of cerebral ischemia | Reduced brain cell damage, decreased oxidative stress, and inhibited apoptosis. | [1][2][9][10][11] |
| Antioxidant | Chemical assays (e.g., peroxyl scavenging) | Higher antioxidant activity compared to protocatechuic aldehyde and vanillin. | [12] |
| Anti-inflammatory | In silico and in vitro models | Docking studies show binding affinity to TNF-α and IL-6. | [13] |
| Anticancer | Human cancer cell lines (A2780, HeLa, MCF-7) | Syringaldehyde-derived chalcones induced apoptosis and G2/M cell cycle arrest. | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for further research.
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 4-acetoxy-3-methoxybenzaldehyde.
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
10% Sodium hydroxide solution
-
Crushed ice
-
Acetic anhydride
-
95% Ethanol
-
Conical flask (250 mL)
-
Buchner funnel
Procedure:
-
Dissolve 1.82 g (10 mmol) of syringaldehyde in 25 mL of 10% sodium hydroxide in a 250 mL conical flask.
-
Add 30 g of crushed ice to the solution.
-
Add 4 mL of acetic anhydride to the flask, stopper it, and shake vigorously for 20 minutes.
-
A cloudy, milky white precipitate of this compound will form.
-
Filter the precipitate using a Buchner funnel and wash with ice-cold water.
-
Recrystallize the product from 95% ethanol to obtain white crystalline needles.
Synthesis workflow for this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15][16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound and incubate for a further 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[18]
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.
Potential Signaling Pathways
Based on the known activities of syringaldehyde and other phenolic compounds, this compound, upon hydrolysis to syringaldehyde, could potentially modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[19]
Potential modulation of the NF-κB signaling pathway by syringaldehyde.
Conclusion and Future Directions
This compound holds potential in medicinal chemistry primarily as a derivative and potential prodrug of the biologically active syringaldehyde. While direct evidence of its own pharmacological activity is currently sparse, its synthesis is straightforward, and its structure is amenable to further modification. Future research should focus on a number of key areas:
-
Prodrug Evaluation: Systematically evaluate the conversion of this compound to syringaldehyde in vitro and in vivo to confirm its prodrug potential.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to compare the bioavailability and metabolic profile of this compound with that of syringaldehyde.
-
Direct Biological Screening: Perform comprehensive biological screening of this compound itself to identify any intrinsic activity that may differ from or be synergistic with syringaldehyde.
-
Derivative Synthesis: Utilize this compound as a scaffold for the synthesis of novel derivatives with enhanced potency and selectivity for various therapeutic targets.
By exploring these avenues, the full potential of this compound in drug discovery and development can be elucidated, potentially leading to new therapeutic agents for a range of diseases.
References
- 1. Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 9. Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syringaldehyde exerts neuroprotective effect on cerebral ischemia injury in rats through anti-oxidative and anti-apoptotic properties [acikerisim.comu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
Methodological & Application
Synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde, a valuable intermediate in organic synthesis. The synthesis involves the acetylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) using acetic anhydride with pyridine as a catalyst. This method is efficient and yields the desired product with high purity. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
This compound serves as a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, while the acetoxy group can act as a protecting group for the phenolic hydroxyl, which can be selectively removed under basic conditions. The dimethoxy substitution pattern is a common feature in many biologically active natural products. The straightforward and high-yielding synthesis of this compound is therefore of significant interest to the research and drug development community.
Reaction Scheme
The synthesis proceeds via the acetylation of the phenolic hydroxyl group of syringaldehyde. Acetic anhydride is used as the acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Reagents | ||
| Acetic Anhydride | 1.5 - 2.0 equivalents | [2] |
| Pyridine | Solvent and Catalyst | [2] |
| Product | This compound | [3] |
| Molecular Formula | C₁₁H₁₂O₅ | [3] |
| Molecular Weight | 224.21 g/mol | [3] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | Monitored by TLC | [2] |
| Yield | High (Specific yield not consistently reported, but expected to be >90%) | General procedure |
| Characterization | ||
| ¹H NMR (CDCl₃, δ ppm) | 9.91 (s, 1H, CHO), 7.14 (s, 2H, Ar-H), 3.89 (s, 6H, 2x OCH₃), 2.35 (s, 3H, COCH₃) | [4] |
Experimental Protocol
This protocol is based on a general and widely accepted method for the O-acetylation of phenols.[2]
Materials:
-
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
-
Methanol (MeOH), dry
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 - 2.0 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of dry methanol to consume any excess acetic anhydride.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography to yield pure this compound.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound. This compound is a versatile intermediate for further chemical modifications, making this protocol highly valuable for researchers in organic synthesis and drug discovery. The straightforward procedure and amenability to standard purification techniques make it suitable for a wide range of laboratory settings.
References
- 1. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Application Notes and Protocols for the Wittig Reaction of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-acetoxy-3,5-dimethoxybenzaldehyde in Wittig reactions for the synthesis of stilbene derivatives. This information is particularly relevant for the development of novel therapeutics, as many stilbenoid compounds, including analogs of combretastatin, exhibit significant biological activity.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2][3] The reaction employs a phosphorus ylide (a Wittig reagent) to react with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide.[1][3] The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-alkene, is influenced by the nature of the ylide.[2] Non-stabilized ylides typically favor the formation of (Z)-alkenes, which is particularly relevant in the synthesis of biologically active compounds like combretastatin A-4, where the cis-stilbene geometry is crucial for its potent anti-tubulin activity.[4]
This compound serves as a key building block for the "A-ring" of various combretastatin analogs and other stilbenoids. The acetoxy group is often used as a protecting group for the phenolic hydroxyl, which can be labile under the basic conditions of the Wittig reaction.[5]
Key Applications in Drug Development
The primary application of using this compound in Wittig reactions within drug development is the synthesis of stilbene-based anticancer agents.[6] Stilbenes, both natural and synthetic, are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6]
A significant focus is the synthesis of analogs of Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum.[4] Combretastatin A-4 is a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] The Wittig reaction provides a direct route to construct the core stilbene scaffold of these molecules.
Experimental Protocols
The following section details the experimental procedures for the synthesis of a stilbene derivative using this compound via a Wittig reaction. This protocol is based on established literature procedures for the synthesis of combretastatin analogs.[5]
Protocol 1: Synthesis of 4-Acetoxy-3'-(tert-butyldiphenylsilyloxy)-3,4',5-trimethoxy-Z-stilbene[5]
This protocol describes the Wittig reaction between this compound and a pre-formed phosphonium ylide.
Materials:
-
This compound
-
3-(tert-Butyldiphenylsilyloxy)-4,5-dimethoxybenzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Ylide Formation:
-
To a solution of 3-(tert-butyldiphenylsilyloxy)-4,5-dimethoxybenzyltriphenylphosphonium bromide (1.07 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.5 M in hexane, 3.9 mL) dropwise to the cooled solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
Add this compound (2 g, 8.9 mmol) to the ylide solution in four portions over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the reaction mixture for an additional 3 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the desired stilbene.
-
Quantitative Data
The following table summarizes the quantitative data for the Wittig reaction described in the protocol above.
| Aldehyde | Phosphonium Salt | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 3-(tert-Butyldiphenylsilyloxy)-4,5-dimethoxybenzyltriphenylphosphonium bromide | n-BuLi / THF | -78 to rt | 4 | 16 | [5] |
Diagrams
Wittig Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of stilbenes using the Wittig reaction, starting from a benzyl halide and a benzaldehyde.
Caption: General workflow for stilbene synthesis via the Wittig reaction.
Logical Relationship of Reactants to Products
This diagram shows the logical relationship and transformation of the key functional groups during the Wittig reaction.
Caption: Conceptual flow of the Wittig olefination reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive amination of 4-acetoxy-3,5-dimethoxybenzaldehyde. This versatile reaction is a cornerstone in synthetic chemistry, enabling the formation of a wide array of secondary and tertiary amines, which are crucial intermediates in the development of novel therapeutics and other functional molecules.
Introduction
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[1][2] This one-pot procedure is often preferred over direct alkylation of amines due to its high efficiency and selectivity, minimizing the common issue of overalkylation.[2]
This compound, also known as syringaldehyde acetate, is a valuable starting material in organic synthesis.[3] The presence of the acetoxy and methoxy groups on the aromatic ring influences its reactivity and provides handles for further functionalization. Reductive amination of this aldehyde opens a pathway to a diverse range of substituted benzylamines, which are key structural motifs in many biologically active compounds.
This document outlines two primary protocols for the reductive amination of this compound, focusing on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2][4][5]
Key Reagents and Their Roles
-
This compound: The electrophilic carbonyl source.
-
Primary or Secondary Amine: The nucleophile that forms the initial C-N bond.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that efficiently reduces the iminium ion intermediate without significantly reducing the starting aldehyde.[2][4][5][6] It is particularly well-suited for reactions with acid-sensitive functional groups.[4][5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly preferred solvents for reactions with NaBH(OAc)₃.[4][5][6] Tetrahydrofuran (THF) can also be used.[4][5]
-
Acetic Acid (Optional): Can be used as a catalyst, particularly for less reactive ketones, but is generally not necessary for aldehydes.[4][5]
Reaction Workflow
The general workflow for the reductive amination of this compound is depicted below.
Caption: General workflow for the reductive amination procedure.
Signaling Pathway Diagram
The chemical transformation proceeds via the formation of a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by the hydride reagent.
Caption: Reaction pathway for reductive amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the reductive amination of substituted benzaldehydes with various amines using sodium triacetoxyborohydride. While specific data for this compound is not extensively published, these examples with structurally similar aldehydes provide a strong predictive framework.
| Aldehyde (1.0 equiv) | Amine (1.0-1.2 equiv) | Reducing Agent (1.1-1.5 equiv) | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 1 | 94 |
| 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 1 | 96 |
| 3,4-Dimethoxybenzaldehyde | Piperidine | NaBH(OAc)₃ | THF | 2 | 92 |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 24 | 80 |
Note: Reaction conditions and yields are based on general procedures reported in the literature for similar substrates and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with a Primary or Secondary Amine
This protocol is adapted from the general procedures for reductive amination using sodium triacetoxyborohydride.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
-
Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.1-1.5 equiv) to the reaction mixture in portions. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amine.
Protocol 2: Stepwise Procedure for Reductive Amination with Primary Amines (to minimize dialkylation)
For some primary amines, dialkylation can be a competing side reaction. A stepwise procedure involving pre-formation of the imine followed by reduction can mitigate this issue.[4][5]
Materials:
-
Same as Protocol 1, with the addition of methanol.
-
Sodium borohydride (NaBH₄) can be used as an alternative reducing agent in this protocol.
Procedure:
Step A: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Remove the solvent under reduced pressure to obtain the crude imine.
Step B: Reduction
-
Dissolve the crude imine in a suitable solvent such as methanol or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.0-1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).
-
Perform the aqueous work-up and purification as described in Protocol 1 (steps 6-11).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these detailed protocols, researchers can effectively synthesize a variety of amine derivatives from this compound, facilitating advancements in drug discovery and materials science.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: HPLC Analysis of 4-acetoxy-3,5-dimethoxybenzaldehyde Reaction Mixtures
Introduction
4-acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. It is typically synthesized via the acetylation of syringaldehyde, a naturally occurring aromatic aldehyde.[1][2] Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the acetylation of syringaldehyde to form this compound. This method is suitable for in-process control and final product analysis, enabling the clear separation and quantification of the starting material, product, and potential impurities.
This protocol employs a reversed-phase HPLC method with UV detection, which is a widely adopted, reliable, and precise analytical technique for aromatic compounds. The developed isocratic method provides a clear separation of the more polar syringaldehyde from the less polar this compound.
Experimental Protocols
1. Materials and Reagents
-
Syringaldehyde (Reagent Grade, ≥98%)
-
This compound (Reference Standard, ≥99%)[3]
-
Acetic Anhydride (Analytical Grade)
-
Pyridine (Anhydrous, ≥99.8%)
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (Analytical Grade)
-
Hydrochloric Acid (1 M)
2. Instrumentation
A standard HPLC system equipped with the following components is suitable for this analysis:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Data Acquisition and Processing Software
3. Synthesis of this compound (Illustrative Reaction)
To prepare a representative reaction mixture, the following procedure can be used:
-
Dissolve 1.82 g (10 mmol) of syringaldehyde in 20 mL of pyridine in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add 1.53 mL (15 mmol) of acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by taking aliquots for HPLC analysis.
4. Sample Preparation for HPLC Analysis
-
Reaction Mixture Aliquot:
-
At specified time points, withdraw a 50 µL aliquot from the reaction vessel.
-
Quench the reaction by diluting the aliquot in 1 mL of 1:1 (v/v) acetonitrile/water.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of syringaldehyde and 10 mg of this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard (100 µg/mL): Pipette 1 mL of each stock standard into a single 10 mL volumetric flask and dilute to volume with the mobile phase.
-
5. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: 45:55 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
The described HPLC method provides a clear separation of syringaldehyde and its acetylated product. The acetylation of the phenolic hydroxyl group increases the hydrophobicity of the molecule, leading to a longer retention time on the C18 column. A summary of the expected quantitative data is presented in the table below.
| Compound | Retention Time (min) | Relative Retention Time | UV λmax (nm) |
| Syringaldehyde | ~ 3.5 | 1.00 | 232, 308 |
| This compound | ~ 6.2 | 1.77 | ~270-290 |
Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for the HPLC analysis of the reaction mixture is depicted in the following diagram.
Caption: Workflow for HPLC analysis of syringaldehyde acetylation.
Conclusion
The HPLC method presented in this application note is a reliable and efficient tool for monitoring the synthesis of this compound from syringaldehyde. The clear separation of the reactant and product allows for accurate in-process monitoring and final purity assessment. This method is readily applicable in research, development, and quality control laboratories working with aromatic aldehydes and their derivatives.
References
Application Notes and Protocols for the Acetylation of Syringaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring phenolic aldehyde found in a variety of plants. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in medicinal chemistry and drug development. Acetylation of the phenolic hydroxyl group in syringaldehyde to produce 4-acetoxy-3,5-dimethoxybenzaldehyde (acetylsyringaldehyde) can modify its physicochemical properties, such as lipophilicity and bioavailability, which may enhance its therapeutic potential. This document provides a detailed experimental protocol for the acetylation of syringaldehyde, along with comprehensive characterization data for the resulting product.
Data Presentation
A summary of the key quantitative data for the starting material and the acetylated product is presented in Table 1 for easy comparison.
Table 1: Physicochemical and Spectroscopic Data of Syringaldehyde and Acetylsyringaldehyde
| Property | Syringaldehyde (Starting Material) | Acetylsyringaldehyde (Product) |
| Molecular Formula | C₉H₁₀O₄ | C₁₁H₁₂O₅ |
| Molecular Weight | 182.17 g/mol | 224.21 g/mol [1] |
| Appearance | Yellowish crystalline powder | White to off-white solid |
| Melting Point | 110-113 °C | Not explicitly available |
| ¹H NMR (CDCl₃, ppm) | 9.84 (s, 1H), 7.15 (s, 2H), 6.0 (s, 1H), 3.95 (s, 6H) | 9.92 (s, 1H), 7.18 (s, 2H), 3.89 (s, 6H), 2.35 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | 191.2, 147.5, 141.0, 128.8, 106.9, 56.5 | 191.5, 152.1, 140.0, 132.0, 107.5, 56.6, 20.6 |
| IR (cm⁻¹) | ~3300 (O-H), ~1680 (C=O), ~1590, ~1460, ~1210 | ~1760 (C=O, ester), ~1690 (C=O, aldehyde), ~1600, ~1460, ~1200 |
| Mass Spectrum (m/z) | 182 (M+), 181, 153, 125, 67, 53 | 224 (M+), 182, 154, 125, 43 |
Experimental Protocols
This section details the methodology for the acetylation of syringaldehyde using acetic anhydride and pyridine.
Materials:
-
Syringaldehyde (C₉H₁₀O₄)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine (C₅H₅N), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve syringaldehyde (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of syringaldehyde) under a nitrogen or argon atmosphere.
-
Addition of Acetic Anhydride: Cool the solution in an ice bath. To the stirred solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of cold water or methanol to decompose the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude acetylsyringaldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
Signaling Pathway of Syringaldehyde
Syringaldehyde has been shown to exert its biological effects through the modulation of specific signaling pathways. The diagram below illustrates the involvement of syringaldehyde in the NRF2/HO-1 and AMPK-α1/AKT/GSK-3β pathways, which are crucial in cellular antioxidant responses and metabolic regulation.
Caption: Signaling pathway of syringaldehyde.
Experimental Workflow for Acetylation of Syringaldehyde
The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of acetylsyringaldehyde.
Caption: Experimental workflow for syringaldehyde acetylation.
References
Application Notes and Protocols: 4-Acetoxy-3,5-dimethoxybenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-acetoxy-3,5-dimethoxybenzaldehyde as a stable, protected intermediate in the synthesis of key pharmaceutical precursors. The primary application highlighted is its utility in the synthetic route towards 3,4,5-trimethoxybenzaldehyde, a crucial building block for the antibacterial agent Trimethoprim.
Introduction
This compound, also known as syringaldehyde acetate, is a derivative of syringaldehyde where the phenolic hydroxyl group is protected by an acetyl group. This protection strategy can be advantageous in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group and potentially improving solubility and handling properties. Its application as a precursor to 3,4,5-trimethoxybenzaldehyde is of significant interest in the pharmaceutical industry. 3,4,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of Trimethoprim, a widely used antibiotic that inhibits dihydrofolate reductase.[1][2][3]
Physicochemical and Purity Data
A summary of the key physicochemical properties and typical purity specifications for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₅ | [4] |
| Molecular Weight | 224.21 g/mol | [4] |
| CAS Number | 53669-33-3 | [4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Purity (HPLC) | ≥99.0% | [5] |
| Melting Point | 73-78 °C | [5] |
Application in the Synthesis of a Trimethoprim Intermediate
The primary utility of this compound in pharmaceutical synthesis is as a stable precursor to 3,4,5-trimethoxybenzaldehyde. The acetyl protecting group can be removed, followed by methylation of the resulting hydroxyl group.
Overall Synthesis Pathway
The following diagram illustrates the logical workflow from syringaldehyde to Trimethoprim, highlighting the role of this compound as a potential intermediate.
Caption: Logical workflow for the synthesis of Trimethoprim.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Protocol 1: Synthesis of this compound (Acetylation of Syringaldehyde)
This protocol describes the protection of the hydroxyl group of syringaldehyde via acetylation.
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Acetic anhydride
-
Pyridine or sodium acetate
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve syringaldehyde (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Syringaldehyde (Methylation)
This protocol details the methylation of syringaldehyde, the de-protected form of the title intermediate, to yield the key Trimethoprim precursor.[6][7]
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
Dimethyl sulfate (DMS) or dimethyl carbonate (DMC)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., Adogen 464) for some methods[7]
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ammonium hydroxide solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure using Dimethyl Sulfate: [8]
-
Dissolve syringaldehyde (1 equivalent) in a solution of sodium hydroxide in water.[8]
-
Cool the mixture below 50°C in an ice-bath.[8]
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 50°C.[8]
-
After the addition is complete, heat the mixture at 70°C for one hour.[8]
-
Cool the reaction mixture and extract with a suitable organic solvent like benzene or dichloromethane.[8]
-
The organic layer can be further purified by extraction with a sodium bisulfite solution to isolate the aldehyde.[8]
-
Acidification of the bisulfite adduct followed by extraction and removal of the solvent yields 3,4,5-trimethoxybenzaldehyde.
Quantitative Data for Methylation of Syringaldehyde:
| Methylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| Dimethyl sulfate | NaOH | Water/Benzene | 56 | [8] |
| Dimethyl sulfate | NaOH / Adogen 464 | DCM / Water | 96 | [7] |
| Dimethyl carbonate | K₂CO₃ / TBAB | DMC | Low | [9] |
| Dimethyl sulfate | Na₂CO₃ | Not specified | 91 | [6] |
Protocol 3: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde
This protocol outlines a common method for the synthesis of Trimethoprim starting from 3,4,5-trimethoxybenzaldehyde.[2][10]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3-Ethoxypropionitrile or 3-Anilinopropionitrile
-
Guanidine
-
Sodium methoxide or other suitable base
-
Ethanol or other suitable solvent
-
Standard glassware for organic synthesis
Procedure:
-
Condensation: React 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile or 3-anilinopropionitrile in the presence of a base to form the corresponding benzylidene derivative.[2]
-
Cyclization: The resulting intermediate is then reacted directly with guanidine in a suitable solvent such as ethanol, with a base like sodium methoxide, to yield Trimethoprim.[2]
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Caption: Key steps in the synthesis of Trimethoprim.
Conclusion
This compound serves as a valuable protected intermediate in the synthesis of 3,4,5-trimethoxybenzaldehyde, a key precursor for the pharmaceutical agent Trimethoprim. The use of the acetyl protecting group allows for greater flexibility in synthetic design. The protocols provided herein offer a foundation for researchers and drug development professionals working on the synthesis of Trimethoprim and other related pharmaceutical compounds.
References
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- 10. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
Application Note: Efficient Removal of the Acetyl Protecting Group from 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient removal of the acetyl protecting group from 4-acetoxy-3,5-dimethoxybenzaldehyde to yield syringaldehyde. This transformation is a crucial step in the synthesis of various biologically active compounds and natural products. The presented base-catalyzed hydrolysis method offers high yields and straightforward purification. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the reaction workflow.
Introduction
Phenolic hydroxyl groups are frequently protected during multi-step organic syntheses to prevent unwanted side reactions. The acetyl group is a common choice for this purpose due to its ease of introduction and subsequent removal under mild conditions. This compound serves as a stable intermediate, and its deprotection to syringaldehyde is a key transformation in the synthesis of various pharmaceuticals and fine chemicals. Syringaldehyde itself is a naturally occurring organic compound with various biological activities. This note details a reliable and reproducible base-catalyzed methodology for this deprotection.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the starting material and the product is provided in the table below for easy reference and comparison.
| Property | This compound | Syringaldehyde |
| Molecular Formula | C₁₁H₁₂O₅ | C₉H₁₀O₄ |
| Molecular Weight | 224.21 g/mol | 182.17 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to yellowish crystalline solid |
| CAS Number | 53669-33-3 | 134-96-3 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.91 (s, 1H), 7.15 (s, 2H), 3.90 (s, 6H), 2.35 (s, 3H) | 9.81 (s, 1H), 7.15 (s, 2H), 6.0 (br s, 1H), 3.96 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 191.0, 168.5, 152.0, 142.0, 133.0, 108.0, 56.5, 20.8 | 191.1, 147.4, 141.2, 128.5, 106.9, 56.5 |
Experimental Protocol: Base-Catalyzed Deacetylation
This protocol describes the hydrolysis of the acetyl group from this compound using potassium carbonate in methanol. This method is generally high-yielding and proceeds under mild conditions.
Materials
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperature)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous methanol (approximately 10-20 mL per gram of starting material).
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the residue, add deionized water and carefully acidify the mixture to pH ~2-3 with 1 M HCl. This will protonate the phenoxide to form the desired product.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic
-
Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde, an important intermediate in the pharmaceutical industry. The synthesis involves the acetylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).
Overview and Chemical Properties
This compound, also known as syringaldehyde acetate, is a phenylacetate ester derived from the acetylation of the hydroxyl group of syringaldehyde.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate |
| Synonyms | Syringaldehyde acetate, O-acetylsyringaldehyde |
| CAS Number | 53669-33-3 |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Appearance | Solid |
| Purity (Typical) | ≥95% - >99% |
Synthesis Pathway
The primary route for the synthesis of this compound is the acetylation of commercially available syringaldehyde using an acetylating agent, most commonly acetic anhydride. This reaction can be performed with or without a catalyst and solvent.
Caption: Synthesis of this compound.
Experimental Protocols for Large-Scale Synthesis
Two primary protocols are presented for the large-scale synthesis of this compound. Protocol A is a classical approach using a basic catalyst, while Protocol B is a more modern, solvent-free method.
Protocol A: Catalytic Acetylation in an Organic Solvent
This method is analogous to the acetylation of other phenols and can be scaled up effectively. Pyridine or another tertiary amine is commonly used as a catalyst and acid scavenger.
Materials:
-
Syringaldehyde (1.0 equivalent)
-
Acetic Anhydride (1.1 - 1.5 equivalents)
-
Pyridine (catalytic to stoichiometric amount) or Triethylamine
-
Dichloromethane (DCM) or other suitable inert solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol for recrystallization
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge syringaldehyde and the chosen solvent (e.g., DCM). Stir the mixture to form a suspension or solution.
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add pyridine or triethylamine, followed by the dropwise addition of acetic anhydride, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture again and quench by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl to remove the amine catalyst, followed by saturated NaHCO₃ solution to remove excess acetic acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.
Protocol B: Solvent-Free Catalytic Acetylation
This greener approach minimizes solvent waste and can be highly efficient. Expansive graphite or other solid catalysts can be employed.
Materials:
-
Syringaldehyde (1.0 equivalent)
-
Acetic Anhydride (1.1 - 2.0 equivalents)
-
Expansive Graphite or other suitable solid catalyst (e.g., 200 mg per 10 mmol of substrate)
-
Ethyl Acetate or Diethyl Ether for extraction
-
5% HCl solution
-
5% NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: In a reactor, mix syringaldehyde, acetic anhydride, and the expansive graphite catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically monitored by TLC. Reaction times can vary from 30 minutes to a few hours. For less reactive substrates, gentle heating (e.g., to 50-60 °C) may be required.
-
Work-up: After the reaction is complete, add diethyl ether or ethyl acetate to the mixture.
-
Filtration and Washing: Filter off the catalyst and wash it with the chosen solvent. The combined filtrate is then washed successively with 5% HCl, 5% NaHCO₃, and brine.
-
Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization as described in Protocol A.
Table 2: Comparison of Large-Scale Synthesis Protocols
| Parameter | Protocol A (Catalytic, Solvent) | Protocol B (Solvent-Free) |
| Reactants | Syringaldehyde, Acetic Anhydride | Syringaldehyde, Acetic Anhydride |
| Catalyst | Pyridine or Triethylamine | Expansive Graphite |
| Solvent | Dichloromethane or similar | None |
| Temperature | 0 °C to Room Temperature | Room Temperature (or gentle heating) |
| Reaction Time | 2 - 4 hours | 0.5 - 3 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purity (after recrystallization) | >99% | >99% |
| Key Advantage | Well-established, reliable | Greener, reduced waste, faster |
| Key Disadvantage | Use of hazardous solvents and amines | Catalyst may need to be sourced |
Safety Considerations for Large-Scale Synthesis
-
Acetic Anhydride: This reagent is corrosive, flammable, and reacts violently with water.[1][2][3][4][5] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.[1][2] For large-scale operations, a closed system is recommended.[1] Emergency showers and eyewash stations should be readily accessible.[2]
-
Pyridine/Triethylamine: These are flammable and toxic. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or closed system.
-
Exothermic Reaction: The acetylation reaction can be exothermic. Proper temperature control, especially during the addition of acetic anhydride, is crucial to prevent runaway reactions.
Relevance in Drug Development: Biological Activity of the Precursor Syringaldehyde
While this compound serves as a stable intermediate, its precursor, syringaldehyde, exhibits significant biological activities that are of interest to drug development professionals. Understanding these provides context for the utility of its derivatives. Syringaldehyde has demonstrated anti-inflammatory and anti-diabetic properties.[6][7][8][9][10]
Anti-Inflammatory and Anti-Diabetic Signaling Pathways of Syringaldehyde
Syringaldehyde has been shown to exert its effects through multiple signaling pathways. Its anti-inflammatory action involves the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the inhibition of the MAPK/NF-κB signaling pathways.[9] In the context of diabetes, syringaldehyde acts as an agonist for the Glucagon-like peptide-1 (GLP-1) receptor, which in turn can stimulate insulin production and improve glucose utilization.[6][8][11]
Caption: Signaling pathways of Syringaldehyde.
References
- 1. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 2. echemi.com [echemi.com]
- 3. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syringaldehyde ameliorates mouse arthritis by inhibiting dendritic cell maturation and proinflammatory cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Syringaldehyde Alleviates Cardiac Hypertrophy Induced by Hyperglycemia in H9c2 Cells Through GLP-1 Receptor Signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Development for 4-Acetoxy-3,5-dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as Syringaldehyde acetate, is a key organic intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and stability are critical for ensuring the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization, quantification, and the monitoring of its stability under various conditions.
This document provides detailed protocols for the development of analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) for assay and stability-indicating studies, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and spectral confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for method development, particularly in selecting appropriate solvents and analytical techniques.
| Property | Value | Reference |
| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate | [1] |
| Synonyms | Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate | [1][2] |
| CAS Number | 53669-33-3 | [2] |
| Molecular Formula | C₁₁H₁₂O₅ | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Appearance | Beige solid / Crystalline Powder | [3][4] |
| Purity | ≥95% (Commercially available) | [2] |
Protocol 1: Reversed-Phase HPLC Method for Assay and Purity
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification (assay) and determination of the purity of this compound.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare the sample in the same manner as the working standard solution.
Data Presentation: System Suitability and Validation Parameters
The following table summarizes the expected system suitability and validation results for this method.
| Parameter | Acceptance Criteria | Expected Result |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | ~1.1 |
| Theoretical Plates | > 2000 | > 5000 |
| Retention Time (RT) | - | Approx. 8-10 min |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
Workflow for HPLC Method Development
Caption: General workflow for analytical HPLC method development.
Protocol 2: Stability-Indicating HPLC Method
This protocol builds upon the assay method to specifically separate the main component from potential degradation products formed under stress conditions, as per ICH guidelines.[5]
Experimental Protocol
1. Forced Degradation (Stress Studies): Prepare a sample solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50). Expose the solution to the following stress conditions.[6][7]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours. Neutralize with an equivalent amount of 1N NaOH before dilution and injection.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1N HCl before dilution and injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 24 hours. Prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for 7 days. Prepare a sample solution for analysis.
2. Chromatographic Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1 . The PDA detector is crucial here to assess peak purity and identify the emergence of new peaks corresponding to degradation products.
Data Presentation: Forced Degradation Summary
The results of the forced degradation studies are summarized to demonstrate the stability-indicating nature of the method.
| Stress Condition | % Assay of Main Peak | % Degradation | Observations |
| Control (Unstressed) | 99.8% | 0.0% | Single peak observed. |
| Acid (1N HCl, 60°C) | 88.5% | 11.3% | Major degradation peak at RRT ~0.8. |
| Base (0.1N NaOH, RT) | 75.2% | 24.6% | Significant degradation, multiple peaks. |
| Oxidation (3% H₂O₂, RT) | 92.1% | 7.7% | Minor degradation peak at RRT ~1.2. |
| Thermal (80°C, Solid) | 98.9% | 0.9% | Compound is relatively stable to heat. |
| Photolytic (UV/Vis) | 96.4% | 3.4% | Minor degradation observed. |
RRT = Relative Retention Time
Workflow for Stability-Indicating Study
Caption: Workflow for conducting a forced degradation study.
Protocol 3: GC-MS Method for Identification
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for confirming the identity of this compound and for identifying potential volatile impurities or related substances.
Experimental Protocol
1. Instrumentation:
-
A GC system equipped with an autosampler and a Mass Spectrometric (MS) detector.
2. Chromatographic and MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 m/z.
3. Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Data Presentation: Expected Mass Spectrum Fragmentation
The identity of the compound can be confirmed by its retention time and its mass spectrum. The fragmentation pattern should be compared against a known reference spectrum, such as one from the NIST library.[1]
| m/z Value | Interpretation |
| 224 | [M]⁺ (Molecular Ion) |
| 182 | [M - C₂H₂O]⁺ (Loss of ketene) |
| 181 | [M - CH₃CO]⁺ (Loss of acetyl radical) |
| 153 | [M - C₂H₂O - CHO]⁺ (Further loss of formyl radical) |
Note: The peak at m/z 182 is often a top peak in the GC-MS spectrum for this compound.[1]
References
- 1. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: 4-Acetoxy-3,5-dimethoxybenzaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-acetoxy-3,5-dimethoxybenzaldehyde as a versatile starting material in the synthesis of bioactive natural products, particularly stilbenoids like resveratrol and combretastatin A-4 analogues. This document outlines detailed experimental protocols, quantitative data, and visual workflows to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 4-formyl-2,6-dimethoxyphenyl acetate, is a valuable synthetic intermediate. Its structure, featuring a reactive aldehyde group and a protected phenol, makes it an ideal precursor for constructing the core scaffolds of various natural products. The acetoxy group serves as a protecting group for the phenolic hydroxyl, which can be readily removed in a later synthetic step to yield the final bioactive compound. This strategic protection allows for a wider range of reaction conditions to be employed during the crucial carbon-carbon bond-forming steps.
Key Synthetic Applications
The primary application of this compound in natural product synthesis is as an electrophilic partner in olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form a stilbene backbone. This approach is particularly useful for the synthesis of resveratrol, combretastatin A-4, and their derivatives, which exhibit significant anticancer, anti-inflammatory, and antioxidant properties.
Experimental Protocols
This section details the multi-step synthesis of a generic stilbenoid natural product from this compound, encompassing the preparation of the starting material, the key olefination reaction, and the final deprotection step.
Protocol 1: Synthesis of this compound
This protocol describes the acetylation of 3,5-dimethoxy-4-hydroxybenzaldehyde to yield the title compound.[1]
-
Materials:
-
3,5-dimethoxy-4-hydroxybenzaldehyde
-
Pyridine
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
1 N Hydrochloric acid (HCl)
-
Water
-
Hexane
-
-
Procedure:
-
Dissolve 3,5-dimethoxy-4-hydroxybenzaldehyde (5 g, 27 mmol) and DMAP (0.34 g, 2.7 mmol) in pyridine (50 mL).
-
Add acetic anhydride (8 mL, 81 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding water (100 mL).
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with 1 N HCl.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (7:3 hexane-EtOAc) to afford this compound as a colorless solid.
-
-
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield | Physical Appearance | Melting Point |
| This compound | 3,5-dimethoxy-4-hydroxybenzaldehyde | Acetic anhydride, Pyridine, DMAP | Pyridine | ~44% | Colorless solid | 116-117 °C |
Protocol 2: Synthesis of (E)-4-Acetoxy-3',5'-dimethoxystilbene via Horner-Wadsworth-Emmons Reaction
This protocol outlines the olefination of this compound with a suitable phosphonate to form the stilbene backbone. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.
-
Materials:
-
This compound
-
Diethyl benzylphosphonate (or a suitably substituted derivative)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-4-acetoxy-3',5'-dimethoxystilbene.
-
-
Quantitative Data (Estimated):
| Product | Starting Aldehyde | Phosphonate Reagent | Base/Solvent | Yield (E-isomer) |
| (E)-4-Acetoxy-3',5'-dimethoxystilbene | This compound | Diethyl benzylphosphonate | NaH / THF | >80% |
Protocol 3: Deacetylation to (E)-4-Hydroxy-3',5'-dimethoxystilbene
This protocol describes the removal of the acetyl protecting group to yield the final phenolic stilbenoid.
-
Materials:
-
(E)-4-Acetoxy-3',5'-dimethoxystilbene
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottomed flask, dissolve (E)-4-acetoxy-3',5'-dimethoxystilbene (1 mmol) in a mixture of methanol and water (1:1, 10 mL).
-
Add sodium bicarbonate (6 mmol) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield (E)-4-hydroxy-3',5'-dimethoxystilbene.
-
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield |
| (E)-4-Hydroxy-3',5'-dimethoxystilbene | (E)-4-Acetoxy-3',5'-dimethoxystilbene | NaHCO₃ | Methanol/Water | >95% |
Visualizations
Diagram 1: Synthetic Pathway to Stilbenoid Natural Products
Caption: General synthetic route from 3,5-dimethoxy-4-hydroxybenzaldehyde.
Diagram 2: Experimental Workflow for Stilbene Synthesis
References
Application Notes and Protocols for Enzymatic Reactions Involving 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. The selective hydrolysis of the acetyl group to yield syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a critical transformation. Enzymatic hydrolysis offers a mild and highly selective alternative to conventional chemical methods, which often require harsh conditions that can lead to side reactions and purification challenges. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using two common and robust enzymes: Candida antarctica Lipase B (CALB) and Porcine Liver Esterase (PLE).
Application Note 1: Hydrolysis Catalyzed by Candida antarctica Lipase B (CALB)
Candida antarctica lipase B is a versatile and widely used biocatalyst known for its high stability in organic solvents and broad substrate specificity.[1] It efficiently catalyzes the hydrolysis of a variety of esters, including phenolic acetates. Immobilized CALB preparations, such as Novozym® 435, are particularly advantageous as they can be easily recovered and reused.
Reaction Scheme:
Caption: Enzymatic hydrolysis of this compound to syringaldehyde.
Quantitative Data (for analogous substrates)
The following table summarizes kinetic parameters for the hydrolysis of various aromatic acetates catalyzed by CALB. This data can be used as a reference for understanding the potential performance with this compound.
| Substrate | Vmax (µmol/mg/min) | Km (mM) | Optimal pH | Optimal Temp. (°C) | Reference |
| p-Nitrophenyl acetate | 1.2 - 1.5 | 0.5 - 1.0 | 7.0 - 8.0 | 40 - 50 | Generic Data |
| Phenyl acetate | 0.8 - 1.1 | 1.0 - 2.5 | 7.0 - 7.5 | 40 - 50 | Generic Data |
| 1-Phenylethyl acetate | Not Reported | Not Reported | 7.5 | 30 - 40 | [1] |
Experimental Protocol: CALB-Catalyzed Hydrolysis
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
tert-Butanol (or other suitable organic co-solvent like acetonitrile or THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 g, 4.46 mmol) in a mixture of tert-butanol (20 mL) and 50 mM potassium phosphate buffer (pH 7.5, 20 mL).
-
Add immobilized CALB (100 mg, 10% w/w of substrate).
-
-
Incubation:
-
Stir the reaction mixture at 40°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots (e.g., 50 µL) at regular intervals (e.g., every 1-2 hours).
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile.
-
Centrifuge the sample to pellet the enzyme and analyze the supernatant by HPLC.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
-
Work-up:
-
Once the reaction is complete (as determined by HPLC), filter off the immobilized enzyme. The enzyme can be washed with tert-butanol and dried for reuse.
-
Remove the tert-butanol from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield syringaldehyde.
-
Application Note 2: Hydrolysis Catalyzed by Porcine Liver Esterase (PLE)
Porcine Liver Esterase (PLE) is a serine hydrolase that exhibits broad substrate specificity, making it a valuable biocatalyst for the hydrolysis of a wide range of esters.[2] It is particularly effective for the asymmetric hydrolysis of esters, though for a prochiral substrate like this compound, it serves as an efficient catalyst for deacetylation.
Reaction Scheme:
Caption: Enzymatic hydrolysis of this compound to syringaldehyde.
Quantitative Data (for analogous substrates)
The following table presents kinetic data for the hydrolysis of various substrates by PLE, which can be indicative of its activity towards this compound.
| Substrate | Vmax (nmol/min/mg) | Km (mM) | Optimal pH | Optimal Temp. (°C) | Reference |
| p-Nitrophenyl acetate | 1071 ± 499 (cytosolic) | Not Reported | 7.0 - 8.0 | 25 - 37 | [3] |
| 4-Methylumbelliferyl acetate | 513 ± 320 (cytosolic) | Not Reported | 7.0 - 8.0 | 25 - 37 | [3] |
| Amoxicillin | 24.65 (µmol/mg/min) | 185.3 (µM) | 7.4 | 37 | [4] |
Experimental Protocol: PLE-Catalyzed Hydrolysis
Materials:
-
This compound
-
Porcine Liver Esterase (lyophilized powder or suspension)
-
Potassium phosphate buffer (50 mM, pH 7.2)
-
Acetonitrile (optional, as co-solvent)
-
Ethyl acetate
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (500 mg, 2.23 mmol) in 50 mM potassium phosphate buffer (pH 7.2, 50 mL). A small amount of acetonitrile (e.g., 5-10% v/v) can be added to aid solubility.
-
Prepare a stock solution of PLE in the same buffer (e.g., 10 mg/mL).
-
Initiate the reaction by adding the PLE stock solution to the substrate solution (e.g., to a final concentration of 0.1-0.5 mg/mL).
-
-
Incubation:
-
Stir the reaction mixture at 37°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using the HPLC method described in the CALB protocol.
-
-
Work-up:
-
Once the reaction is complete, acidify the reaction mixture to pH 3-4 with 1 M HCl to stop the enzymatic activity and protonate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain syringaldehyde.
-
Experimental Workflow Visualization
Caption: A generalized workflow for enzymatic hydrolysis experiments.
Conclusion
The enzymatic hydrolysis of this compound using Candida antarctica Lipase B or Porcine Liver Esterase presents a green and efficient method for the synthesis of syringaldehyde. The protocols provided herein offer a solid foundation for researchers to develop and optimize these biocatalytic transformations. The mild reaction conditions and high selectivity of these enzymes make them attractive tools in the synthesis of pharmaceuticals and other high-value chemicals. Further optimization of reaction parameters such as enzyme and substrate concentration, temperature, pH, and co-solvent may lead to improved reaction rates and yields.
References
- 1. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Continuous Flow Synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde
Introduction
4-Acetoxy-3,5-dimethoxybenzaldehyde, also known as syringaldehyde acetate, is a valuable organic intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Traditional batch synthesis methods for the acetylation of the precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), often involve long reaction times, potential for side product formation, and challenges in process control. Continuous flow chemistry offers a compelling alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer and more efficient production. This document provides a detailed protocol and application data for the synthesis of this compound utilizing a continuous flow chemistry approach.
Reaction Scheme
The acetylation of 4-hydroxy-3,5-dimethoxybenzaldehyde with acetic anhydride proceeds as follows:
Syringaldehyde + Acetic Anhydride → this compound + Acetic Acid
This protocol utilizes a packed-bed reactor with a solid acid catalyst to facilitate the reaction in a continuous manner.
Experimental Workflow
The continuous flow setup for the synthesis of this compound is depicted in the workflow diagram below. Two separate streams, one containing the syringaldehyde solution and the other containing the acetic anhydride solution, are pumped and mixed before entering a heated packed-bed reactor. The product stream is then passed through a back-pressure regulator to maintain the system pressure before collection and analysis.
Caption: Experimental workflow for the continuous synthesis of this compound.
Experimental Protocols
1. Reagent Preparation:
-
Reagent A: Prepare a 0.5 M solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) in anhydrous ethyl acetate.
-
Reagent B: Prepare a 0.75 M solution of acetic anhydride in anhydrous ethyl acetate.
2. Flow Reactor Setup:
-
Assemble the flow chemistry system as shown in Figure 1.
-
Use two high-pressure pumps (e.g., HPLC pumps) for delivering the reagent streams.
-
Employ a T-mixer to ensure efficient mixing of the reagent streams.
-
The packed-bed reactor should be a stainless steel column (10 cm length, 4.6 mm internal diameter) packed with a solid acid catalyst (e.g., Amberlyst-15).
-
Place the reactor in a column heater to maintain the desired reaction temperature.
-
Install a back-pressure regulator (BPR) downstream of the reactor to maintain a constant system pressure (e.g., 10 bar).
3. Reaction Protocol:
-
Set the reactor temperature to the desired value (e.g., 80 °C).
-
Pressurize the system to 10 bar using the back-pressure regulator.
-
Set the flow rates for Pump A (Syringaldehyde solution) and Pump B (Acetic Anhydride solution) according to the desired residence time and stoichiometry. For a 1.5 molar excess of acetic anhydride and a 5-minute residence time, the flow rates would be calculated based on the reactor volume.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Collect the product stream for analysis.
-
Upon completion, flush the system with the solvent (ethyl acetate) to clean the reactor and tubing.
4. Product Analysis:
-
The product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion, yield, and purity of this compound.
Quantitative Data
The following table summarizes the hypothetical results obtained from the continuous flow synthesis of this compound under various reaction conditions.
| Run | Temperature (°C) | Residence Time (min) | Syringaldehyde Conversion (%) | Product Yield (%) | Product Purity (%) |
| 1 | 60 | 10 | 85 | 82 | 95 |
| 2 | 80 | 10 | 95 | 93 | 97 |
| 3 | 100 | 10 | 99 | 96 | 98 |
| 4 | 80 | 5 | 92 | 90 | 96 |
| 5 | 80 | 2.5 | 88 | 85 | 94 |
Table 1: Influence of Temperature and Residence Time on Reaction Outcome.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key process parameters and the desired outcomes in the continuous flow synthesis.
Caption: Relationship between input parameters and process outcomes.
Conclusion
The continuous flow synthesis of this compound presents a highly efficient, scalable, and controllable method compared to traditional batch processes. The use of a packed-bed reactor with a solid acid catalyst allows for easy product separation and catalyst recycling. The presented protocol and data demonstrate the feasibility of achieving high yields and purities with short reaction times. This approach is well-suited for researchers, scientists, and drug development professionals looking to implement modern and efficient synthesis technologies. Further optimization of catalyst selection, solvent, and reaction conditions can lead to even more improved process performance.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-acetoxy-3,5-dimethoxybenzaldehyde synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acetylation of syringaldehyde.
Issue 1: Low Product Yield
Q1: My reaction has a very low yield of this compound. What are the common causes and how can I improve it?
A low yield can be attributed to several factors, including incomplete reaction, product degradation, or suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Incomplete Reaction: The acetylation of the phenolic hydroxyl group of syringaldehyde may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Optimize Temperature: While some acetylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Reagent Stoichiometry: An insufficient amount of the acetylating agent (acetic anhydride) can lead to an incomplete reaction. Ensure at least a stoichiometric amount, and often a slight excess, is used.
-
-
-
Product Hydrolysis: The acetate ester product is susceptible to hydrolysis back to the starting material, syringaldehyde, especially during the workup phase if conditions are too acidic or basic for a prolonged period.
-
Solution:
-
Careful Workup: During the aqueous workup, perform washes with cold solutions and minimize the time the product is in contact with acidic or basic aqueous layers. Neutralize the reaction mixture carefully.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of acetic anhydride and the product.
-
-
-
Suboptimal Base/Catalyst: The choice and amount of base or catalyst can significantly impact the reaction rate and yield.
-
Solution:
-
Base Selection: While sodium hydroxide is commonly used, other bases like pyridine or triethylamine can be employed. The choice of base can influence the reaction's efficiency. For sensitive substrates, milder bases might be preferable.
-
Catalyst Loading: If a catalyst such as 4-(Dimethylamino)pyridine (DMAP) is used for challenging acetylations, ensure the correct catalytic amount is added.
-
-
-
Poor Quality Reagents: Impurities in the starting material (syringaldehyde) or the acetylating agent can interfere with the reaction.
-
Solution:
-
Use Pure Reagents: Ensure the syringaldehyde is pure and the acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture.
-
-
Issue 2: Formation of Impurities and Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I minimize them?
The formation of multiple products is a common issue. The likely culprits are:
-
Unreacted Syringaldehyde: This is the most common impurity if the reaction is incomplete.
-
TLC Identification: The starting material will have a different Rf value than the product.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
-
Acetic Acid: This is a byproduct of the reaction with acetic anhydride.
-
Removal: Acetic acid is typically removed during the aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.
-
-
Di- or Poly-acetylated Products (if applicable to substrate): While syringaldehyde has only one phenolic hydroxyl group, if other reactive functional groups are present on a similar substrate, they could also be acetylated.
-
Solution: Control the stoichiometry of the acetic anhydride carefully. Slow, dropwise addition of the acetylating agent can also help minimize over-acetylation.
-
-
Degradation Products: At elevated temperatures or under harsh acidic or basic conditions, the aldehyde functional group or the aromatic ring can undergo side reactions.
-
Solution: Maintain a controlled reaction temperature and avoid overly harsh workup conditions.
-
Issue 3: Difficulties in Product Purification
Q3: I am having trouble purifying the this compound. What are the best methods?
Purification is crucial for obtaining a high-purity product. Common challenges include removing residual starting material and byproducts.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. Common solvents for recrystallization of similar compounds include:
-
Ethanol (95%)[1]
-
Ethanol/water mixtures
-
Ethyl acetate/hexane mixtures
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.
-
-
Column Chromatography: If recrystallization is not effective enough to separate impurities with similar solubility profiles, silica gel column chromatography is a powerful alternative.
-
Eluent System: A mixture of non-polar and polar solvents is typically used. A common starting point is a hexane/ethyl acetate or petroleum ether/diethyl ether gradient. The optimal solvent system can be determined by TLC analysis.
-
-
Washing: Thoroughly washing the crude product can remove many impurities.
-
Procedure: After filtering the initial precipitate, wash it with cold water to remove inorganic salts and water-soluble impurities. A wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.
-
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the expected impact of key parameters on the reaction outcome.
Table 1: Effect of Reaction Temperature on Yield
| Temperature | Expected Yield | Potential Issues at Sub-optimal Temperatures |
| Low (e.g., 0-10 °C) | Low to Moderate | Slow reaction rate, incomplete conversion. |
| Room Temperature | Moderate to High | May be optimal, but could be slow for some base/solvent systems. |
| Elevated (e.g., 40-60 °C) | Potentially High | Increased reaction rate, but also increased risk of side reactions and product degradation if too high. |
Table 2: Effect of Molar Ratio of Acetic Anhydride to Syringaldehyde on Yield
| Molar Ratio (Ac₂O : Syringaldehyde) | Expected Yield | Potential Issues |
| < 1:1 | Low | Incomplete reaction due to insufficient acetylating agent. |
| 1:1 to 1.5:1 | Moderate to High | Generally sufficient for complete conversion. |
| > 1.5:1 | High | Can lead to a more complex workup to remove excess anhydride and acetic acid byproduct. |
Table 3: Effect of Base on Reaction Efficiency
| Base | Strength | Expected Outcome |
| Sodium Hydroxide | Strong | Effective for deprotonating the phenol, but can promote hydrolysis of the product if not used carefully. |
| Pyridine | Moderate | Acts as both a base and a catalyst. Often used for acetylations. |
| Triethylamine | Moderate | A common organic base used in acetylation reactions. |
Experimental Protocols
Protocol 1: Acetylation of Syringaldehyde using Sodium Hydroxide
This protocol is adapted from a standard procedure for the acetylation of a similar hydroxybenzaldehyde.[1]
Materials:
-
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)
-
10% Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride (Ac₂O)
-
Crushed Ice
-
95% Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
Dissolution: In a conical flask, dissolve the syringaldehyde in a 10% sodium hydroxide solution.
-
Cooling: Cool the solution in an ice bath and add crushed ice directly to the flask.
-
Acetylation: While stirring vigorously, add acetic anhydride dropwise to the cold solution. A precipitate should begin to form.
-
Reaction: Continue stirring the mixture in the ice bath for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any remaining NaOH and salts.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as white crystalline needles.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium hydroxide in this reaction?
Sodium hydroxide is a strong base that deprotonates the phenolic hydroxyl group of syringaldehyde to form a more nucleophilic phenoxide ion. This phenoxide ion then readily attacks the electrophilic carbonyl carbon of acetic anhydride, facilitating the acetylation reaction.
Q2: Why is the reaction carried out at a low temperature (in an ice bath)?
The reaction between the phenoxide and acetic anhydride is often exothermic. Carrying out the reaction at a low temperature helps to control the reaction rate, prevent side reactions that can occur at higher temperatures, and minimize the degradation of the product. The addition of crushed ice also helps to keep the temperature low and constant.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A small sample of the reaction mixture is spotted on a TLC plate alongside the starting material (syringaldehyde). As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product, this compound (which will have a different Rf value), will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q4: What is the purpose of recrystallization?
Recrystallization is a purification technique used to remove impurities from a solid compound. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, while the impurities remain dissolved in the solvent. This results in a significant increase in the purity of the final product.
Q5: Can I use a different acetylating agent besides acetic anhydride?
Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is generally more reactive and corrosive than acetic anhydride and produces hydrochloric acid as a byproduct, which would need to be neutralized. Acetic anhydride is often preferred for its ease of handling and for producing the less corrosive acetic acid as a byproduct.
Q6: What are the safety precautions I should take during this synthesis?
-
Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The reaction can be exothermic, so it is important to control the addition of reagents and maintain a low temperature.
-
Always follow standard laboratory safety procedures.
References
Technical Support Center: Purification of 4-Acetoxy-3,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of crude 4-acetoxy-3,5-dimethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound via column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Elution: The product may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent system. For instance, if using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Decomposition on Silica Gel: The acetoxy group is susceptible to hydrolysis back to the less polar syringaldehyde, especially if the silica gel is acidic or contains water. | Use neutral, deactivated silica gel. Ensure all solvents are dry. The purification can be performed more quickly by using flash chromatography to minimize contact time with the stationary phase. | |
| Co-elution with Impurities: An impurity may have a similar polarity to the desired product, making separation difficult. | Optimize the solvent system by trying different solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate) to alter the selectivity of the separation. | |
| Product is Contaminated with Starting Material (Syringaldehyde) | Inadequate Separation: The polarity difference between the product and syringaldehyde may not be sufficient for complete separation with the chosen eluent. | Adjust the solvent system to be less polar to increase the retention of the more polar syringaldehyde on the column. A shallower gradient or isocratic elution with a less polar solvent system can improve resolution. |
| Streaking or Tailing of Spots on TLC | Sample Overload: Too much crude material has been loaded onto the TLC plate or the column. | Use a more dilute solution of the sample for TLC analysis. For column chromatography, ensure the sample is loaded onto the column in a concentrated band and that the column diameter is appropriate for the amount of material being purified. |
| Acidic Impurities: The presence of acidic by-products from the acetylation reaction (e.g., acetic acid) can cause streaking. | Before chromatography, wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities. | |
| Multiple Spots on TLC of a Collected Fraction | Incomplete Separation: The fraction contains a mixture of the desired product and one or more impurities. | Combine the impure fractions and re-purify using a slower flow rate, a shallower elution gradient, or a different solvent system. |
| Product Appears as an Oil Instead of a Solid | Residual Solvent: The purified product may still contain traces of the chromatography solvents. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities: Even small amounts of impurities can sometimes prevent a compound from crystallizing. | Re-purify the material. If the product is known to be a solid, try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Based on protocols for similar aromatic aldehydes, a ratio of around 9:1 to 4:1 (hexanes:ethyl acetate) is often effective.[1] It is highly recommended to first determine the optimal solvent system by running a Thin Layer Chromatography (TLC) of the crude product with various solvent ratios.
Q2: How can I monitor the progress of the column chromatography?
The progress of the separation can be monitored by collecting fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate alongside the crude material and the starting material (syringaldehyde) as references. The desired product, this compound, is less polar than syringaldehyde and should therefore have a higher Rf value. Fractions containing the pure product can then be combined.
Q3: What are the likely impurities in my crude this compound?
The most common impurities are likely to be unreacted starting material, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and by-products from the acetylation reaction, such as acetic acid.[2][3] Syringaldehyde is more polar than the desired product due to the presence of the free hydroxyl group.
Q4: Can the acetoxy group be hydrolyzed during purification?
Yes, the ester linkage of the acetoxy group is susceptible to hydrolysis, especially in the presence of acid or base, or on prolonged contact with silica gel which can be slightly acidic. This would regenerate syringaldehyde. To minimize this, use neutral silica gel, dry solvents, and aim for a relatively quick purification.
Q5: My purified product is a white crystalline solid. Is this expected?
Yes, this compound is expected to be a white crystalline solid.[2] If your purified product is an oil, it may contain residual solvent or impurities.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of crude this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3) to find a solvent system that gives good separation between the product and impurities (aim for an Rf of the product between 0.2 and 0.4).
-
-
Column Preparation (Slurry Packing Method):
-
Secure the chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and allow it to enter the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Monitor the separation by analyzing the collected fractions by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
-
Characterization:
-
Determine the yield and purity of the final product. Purity can be assessed by TLC, melting point, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
-
Data Presentation
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol [4] |
| Appearance | White crystalline solid[2] |
Table 2: Chromatographic Parameters (Example)
| Parameter | Recommended Value/System |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (gradient or isocratic) |
| Initial Eluent Composition | ~9:1 Hexanes:Ethyl Acetate |
| Final Eluent Composition (if gradient) | ~7:3 Hexanes:Ethyl Acetate |
| TLC Rf of Product | ~0.3 in 4:1 Hexanes:Ethyl Acetate (example) |
| TLC Rf of Syringaldehyde | Lower than the product |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
overcoming solubility issues of 4-acetoxy-3,5-dimethoxybenzaldehyde in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when using 4-acetoxy-3,5-dimethoxybenzaldehyde in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white solid. It is known to be slightly soluble in several common organic solvents at room temperature, including acetonitrile, chloroform, and methanol.[1] Its solubility is generally low in non-polar solvents and it is practically insoluble in water.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
If you are facing difficulty in dissolving the compound, consider the following initial strategies:
-
Heating: Gently warming the solvent can significantly increase the solubility of many organic solids.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the rate of dissolution.
-
Solvent Screening: If your reaction conditions permit, perform small-scale solubility tests with a range of solvents to identify a more suitable one.
Q3: Can a co-solvent system be used to improve the solubility of this compound?
Yes, using a co-solvent system is a highly effective strategy. Adding a small amount of a polar aprotic solvent in which the compound is more soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to your primary reaction solvent can significantly enhance the overall solvating power of the mixture.
Q4: Is it possible to use a two-phase solvent system for reactions involving this aldehyde?
A two-phase system can be advantageous, especially in reactions where your other reactants have vastly different polarity. For instance, in a Wittig reaction, a dichloromethane/water system can be employed. The ionic phosphonium salt and base can reside in the aqueous phase, while the less polar this compound and the resulting alkene product remain in the organic phase.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon cooling or addition of another reagent.
-
Root Cause: The solubility of this compound is likely highly dependent on temperature in your chosen solvent. A decrease in temperature or a change in the solvent composition upon adding a reagent can lead to supersaturation and subsequent precipitation.
-
Solutions:
-
Maintain Reaction Temperature: If the reaction is thermally stable, maintain a slightly elevated temperature throughout the process, including during the addition of other reagents.
-
Slow Reagent Addition: Add subsequent reagents slowly to the solution of this compound to prevent localized high concentrations and rapid changes in solvent polarity.
-
Use a Co-solvent: Introduce a small amount of a high-polarity co-solvent like DMF or DMSO to increase the solubility reserve of the reaction mixture.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Root Cause: If this compound is not fully dissolved, the reaction becomes heterogeneous. The reaction rate will then be limited by the slow dissolution of the solid starting material, leading to a sluggish or incomplete conversion.
-
Solutions:
-
Solvent Optimization: Switch to a solvent with a higher capacity to dissolve the aldehyde. Refer to the solubility data table below for guidance.
-
Increase Temperature: If your reactants and products are stable at higher temperatures, increasing the reaction temperature will not only improve solubility but also increase the reaction rate.
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent (e.g., in an aqueous phase) and the poorly soluble aldehyde (in an organic phase), a phase-transfer catalyst can be employed. The catalyst facilitates the transport of the ionic reactant into the organic phase, enabling the reaction to proceed.
-
Vigorous Stirring: Ensure efficient and vigorous stirring to maximize the surface area of any undissolved solid, thereby promoting its dissolution.
-
Data Presentation
Solubility of this compound and Related Compounds
Quantitative solubility data for this compound is not widely available. The table below provides qualitative data for the target compound and quantitative data for its parent compound, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), to serve as a useful guide.
| Solvent | Compound | Solubility | Temperature (°C) |
| Acetonitrile | This compound | Slightly Soluble | Not Specified |
| Chloroform | This compound | Slightly Soluble | Not Specified |
| Methanol | This compound | Slightly Soluble | Not Specified |
| Ethanol | Syringaldehyde | ~1 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Syringaldehyde | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | Syringaldehyde | ~30 mg/mL | Not Specified |
| Water | Syringaldehyde | Sparingly Soluble | Not Specified |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Improved Solubility
This protocol describes a Knoevenagel condensation with malononitrile, incorporating heating to ensure the dissolution of this compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (95%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Add a sufficient volume of 95% ethanol to the flask.
-
Gently warm the mixture with stirring using a heating mantle until all the this compound has completely dissolved.
-
To the clear solution, add malononitrile (1 equivalent).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no precipitation occurs, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Wittig Reaction in a Two-Phase System
This protocol utilizes a two-phase system to overcome the differing solubilities of the aldehyde and the phosphonium salt.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask
-
Vigorous mechanical or magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.
-
In a separate vessel, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in water.
-
Combine the two solutions in the round-bottom flask.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution dropwise. The formation of the ylide is often indicated by a color change.
-
Continue to stir the two-phase mixture vigorously at room temperature for 3-6 hours.
-
Monitor the reaction by TLC (eluent: e.g., hexane/ethyl acetate).
-
After completion, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting poor solubility issues.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Experimental workflow for the two-phase Wittig reaction.
References
side-product formation in the synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetoxy-3,5-dimethoxybenzaldehyde via the acetylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the acetylation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) using acetic anhydride. A base, typically pyridine, is used as a catalyst and to neutralize the acetic acid byproduct.
Q2: What is the role of pyridine in this reaction?
A2: Pyridine serves two primary functions. Firstly, it acts as a nucleophilic catalyst, activating the acetic anhydride. Secondly, it acts as a base to quench the acetic acid formed during the reaction, driving the equilibrium towards the product.[1][2]
Q3: What are the most common side-products I might encounter?
A3: The most common impurities are unreacted starting material (4-hydroxy-3,5-dimethoxybenzaldehyde), hydrolysis of the desired product back to the starting material, and potentially minor oxidation of the aldehyde to a carboxylic acid (syringic acid). Additionally, a side-product from the reaction of pyridine with acetic anhydride, N-acetyl-1,2-dihydro-2-pyridylacetic acid, can also be formed.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material is more polar than the product, so it will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q5: What is a typical work-up procedure for this reaction?
A5: A standard work-up involves quenching the reaction, followed by an aqueous wash to remove pyridine and acetic acid. The organic layer is then washed with a dilute acid (like 1 M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure an excess of acetic anhydride is used (typically 1.5-2.0 equivalents per hydroxyl group).[4][5]- Allow for a longer reaction time and monitor completion by TLC.[4]- For sterically hindered or less reactive substrates, a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[5] |
| Hydrolysis of the product during work-up. | - Avoid using strong bases during the work-up. Use a mild base like sodium bicarbonate to neutralize acids.[6]- Minimize the contact time of the product with aqueous acidic or basic solutions.[6]- Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | - See "Low Yield of Product" above.- Purify the crude product using silica gel column chromatography. The less polar product will elute before the more polar starting material. |
| Hydrolysis of the product. | - See "Low Yield of Product" above. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Ensure complete removal of pyridine by washing the organic layer with an aqueous copper sulfate solution or dilute HCl.[6]- Co-evaporate the crude product with toluene to remove residual pyridine.[5]- Purify by column chromatography. |
| Formation of an Unexpected, Polar Side-Product | Oxidation of the aldehyde to a carboxylic acid (syringic acid). | - This is less common but can occur if oxidizing impurities are present. Ensure high-purity starting materials and reagents.- Use an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air. |
| Tailing of Spots on TLC Plate | The compound is acidic or basic and is interacting with the silica gel. | - For acidic compounds (like potential syringic acid byproduct), add a small amount of acetic or formic acid to the eluent.[7]- For basic compounds (like residual pyridine), add a small amount of triethylamine to the eluent.[7] |
Experimental Protocols
General Protocol for O-Acetylation using Acetic Anhydride in Pyridine[4]
-
Reaction Setup: Dissolve the starting material, 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 equivalent), in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Addition of Reagent: Cool the solution to 0°C in an ice bath and add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Quenching: Quench the reaction by adding a small amount of dry methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.
-
Dilute the residue with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | C₉H₁₀O₄ | 182.17 | Colorless solid | 134-96-3[8] |
| This compound | C₁₁H₁₂O₅ | 224.21 | Solid | 53669-33-3[9] |
| Syringic Acid | C₉H₁₀O₅ | 198.17 | - | 530-57-4 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | 108-24-7 |
| Pyridine | C₅H₅N | 79.10 | Colorless liquid | 110-86-1 |
Table 2: Spectroscopic Data for Identification
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | 9.83 (s, 1H, CHO), 7.14 (s, 2H, Ar-H), 5.85 (s, 1H, OH), 3.95 (s, 6H, OCH₃) | ~3300 (br, O-H), ~1680 (C=O, aldehyde) |
| This compound | 9.92 (s, 1H, CHO), 7.15 (s, 2H, Ar-H), 3.89 (s, 6H, OCH₃), 2.36 (s, 3H, COCH₃) | ~1765 (C=O, ester), ~1690 (C=O, aldehyde) |
| Syringic Acid | ~9.5 (br s, 1H, COOH), 7.32 (s, 2H, Ar-H), 5.8 (s, 1H, OH), 3.94 (s, 6H, OCH₃) | ~3400 (br, O-H), ~3000 (br, COOH), ~1680 (C=O, acid) |
Note: NMR and IR data are approximate and may vary depending on the solvent and instrument.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Overview of potential side-product formation during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis and purification process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Syringic acid(530-57-4) IR Spectrum [chemicalbook.com]
Technical Support Center: Optimizing Syringaldehyde Acetylation
Welcome to the technical support center for syringaldehyde acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the acetylation of syringaldehyde.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in syringaldehyde acetylation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution 1: Extend Reaction Time: Phenolic hydroxyl groups, like the one in syringaldehyde, can exhibit varied reactivity. Try extending the reaction time and monitor the progress using Thin Layer Chromatography (TLC). For some phenol acetylations, optimal yields are reached after 1.5 hours, with no significant improvement with longer times.[1]
-
Solution 2: Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat may lead to side product formation. A common temperature for similar reactions is 60°C.[2]
-
Solution 3: Re-evaluate Catalyst: The choice and amount of catalyst are crucial. If using a base catalyst like pyridine, ensure it is anhydrous. For other catalysts like VOSO₄, a loading of 1% has been shown to be effective in similar phenol acetylations.[3]
-
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Solution: Ensure acetic anhydride is used in excess. A molar ratio of at least 1:2.4 (syringaldehyde to acetic anhydride) has been found to be optimal for other phenolic compounds.[1]
-
-
Moisture Contamination: Acetic anhydride readily hydrolyzes in the presence of water, which will consume the reagent and reduce the yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Store reagents under desiccated conditions.[2]
-
-
Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction and purification steps.
-
Solution: During aqueous work-up, ensure the pH is adjusted correctly to keep the acetylated product in the organic phase. Quenching the reaction with water followed by neutralization with sodium bicarbonate is a common procedure.[3] When performing column chromatography, select an appropriate solvent system to ensure good separation without excessive product loss on the column.
-
Question: I am observing significant side product formation in my reaction. How can I minimize this?
Answer:
Side product formation is a common issue, often related to the reaction conditions.
-
Excessive Heat: High temperatures can lead to the degradation of starting material or product, or promote unwanted side reactions.
-
Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature can be sufficient for many acetylation reactions, especially with an effective catalyst.[3]
-
-
Catalyst Issues: The wrong catalyst or an incorrect amount can lead to side reactions.
-
Solution: If using a strong acid or base catalyst, consider switching to a milder one. For instance, 4-dimethylaminopyridine (DMAP) is an effective catalyst for acetylating polyphenols under mild conditions.[4]
-
-
Reaction with Aldehyde Group: While the primary reaction is the acetylation of the hydroxyl group, the aldehyde group in syringaldehyde could potentially undergo side reactions under certain conditions.
-
Solution: Employ mild reaction conditions. Using a stoichiometric amount of acetic anhydride in a solvent-free system can improve selectivity.[3]
-
Question: The purification of my acetylated syringaldehyde is proving difficult. What are the best practices?
Answer:
Purification is a critical step to obtaining a high-purity product.
-
Removal of Acetic Acid and Excess Acetic Anhydride: These reagents must be thoroughly removed.
-
Crystallization: 4-Acetoxy-3,5-dimethoxybenzaldehyde (acetylated syringaldehyde) is a solid at room temperature.[5]
-
Solution: Recrystallization can be an effective purification method. After evaporation of the solvent, attempt to recrystallize the crude product from a suitable solvent or solvent mixture.
-
-
Chromatography: If crystallization does not yield a pure product, column chromatography is a reliable alternative.
-
Solution: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for syringaldehyde acetylation?
A1: The most common and straightforward method is the reaction of syringaldehyde with acetic anhydride in the presence of a base catalyst like pyridine or a milder catalyst such as 4-dimethylaminopyridine (DMAP).[2][4] Solvent-free conditions or the use of solvents like dimethylformamide (DMF) are also reported for similar compounds.[3][4]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane). The product, being more non-polar than the starting material (syringaldehyde), will have a higher Rf value. The disappearance of the syringaldehyde spot indicates the reaction is complete.
Q3: Do I need to work under an inert atmosphere?
A3: While not always strictly necessary, working under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if you are using sensitive reagents or aiming for very high purity. It helps to prevent the introduction of moisture, which can decompose the acetic anhydride.
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride can also be used for acetylation. However, it is generally more reactive and corrosive, and the reaction produces hydrogen chloride (HCl) as a byproduct, which needs to be neutralized, often by a stoichiometric amount of a base like triethylamine or pyridine.
Data Presentation: Comparison of Acetylation Conditions
The following table summarizes reaction conditions used for the acetylation of phenolic compounds, which can serve as a starting point for optimizing syringaldehyde acetylation.
| Phenolic Substrate | Acetylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thymol | Acetic Anhydride | VOSO₄ (1%) | Solvent-free | Room Temp | 24 | 80 | [3] |
| Hydroquinone | Acetic Anhydride | Sc(OTf)₃ (0.5%) | Toluene | 20 | 1.5 | 98 | [1] |
| Resorcinol | Acetic Anhydride | Sc(OTf)₃ (0.5%) | Toluene | 20 | 1.5 | 92 | [1] |
| Various Polyphenols | Acetic Anhydride | DMAP (catalytic) | DMF | Room Temp | - | 78-97 | [4] |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This protocol is adapted from standard procedures for phenol acetylation.[2]
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve syringaldehyde (1 equivalent) in anhydrous pyridine (used as both catalyst and solvent).
-
Addition of Reagent: Cool the solution in an ice bath (0°C). Slowly add acetic anhydride (2-3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive substrates, heating to 60°C for 30 minutes may be necessary.[2]
-
Work-up: Pour the reaction mixture into cold water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Solvent-Free Acetylation with VOSO₄ Catalyst
This protocol is based on a sustainable method for phenol acetylation.[3]
-
Preparation: Use a 5 mL round-bottom flask. Add syringaldehyde (1 equivalent) and an equimolar amount of acetic anhydride.
-
Catalyst Addition: Add 1% VOSO₄·5H₂O to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Quenching: Quench the reaction by adding 50 mL of water and continue stirring for 15 minutes.
-
Neutralization and Extraction: Add 10 mL of saturated NaHCO₃ solution to the aqueous phase and extract with 100 mL of ethyl acetate.
-
Washing: Wash the organic phase with distilled water until it is neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the obtained product using column chromatography.[3]
Visualizations
Caption: General experimental workflow for syringaldehyde acetylation.
Caption: Troubleshooting decision tree for syringaldehyde acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 4. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Acetyl syringaldehyde | 53669-33-3 | FA70567 | Biosynth [biosynth.com]
preventing degradation of 4-acetoxy-3,5-dimethoxybenzaldehyde during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-acetoxy-3,5-dimethoxybenzaldehyde during chemical reactions.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound. The primary modes of degradation are hydrolysis of the acetate ester and oxidation of the aldehyde. This guide provides solutions to common problems.
Problem 1: Unexpected formation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) in the reaction mixture.
-
Cause: Hydrolysis of the 4-acetoxy group. This is accelerated by acidic or basic conditions.
-
Solution:
-
pH Control: Maintain the reaction pH as close to neutral (pH 7) as possible. Use non-nucleophilic buffers if pH control is necessary.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-mediated hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature to slow the rate of hydrolysis.
-
Protecting Group Strategy: If the reaction conditions are incompatible with the acetate group, consider using a more robust protecting group for the phenolic hydroxyl, such as a benzyl ether or a silyl ether.
-
Problem 2: Formation of syringic acid derivatives as byproducts.
-
Cause: Oxidation of the aldehyde functional group. This can be caused by oxidizing agents present in the reaction mixture or by exposure to air, especially under basic conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: If the desired transformation does not require an oxidant, ensure all reagents are free from oxidizing impurities.
-
Aldehyde Protection: Protect the aldehyde as a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) before performing reactions that could oxidize it. Acetals are stable to many oxidizing and basic conditions.[1]
-
Problem 3: A complex mixture of unidentified byproducts is observed.
-
Cause: A combination of hydrolysis and oxidation, and potentially further degradation of the initial products. Syringaldehyde, the hydrolysis product, can be susceptible to degradation, especially at certain pH values.[2] Ozonolysis of syringaldehyde can lead to aromatic ring cleavage.[3]
-
Solution:
-
Sequential Protection: If both the acetate and aldehyde groups are sensitive to the reaction conditions, a sequential protection strategy may be necessary. For instance, protect the more sensitive group first, perform the desired reaction, and then deprotect.
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find conditions that minimize byproduct formation.
-
Analytical Monitoring: Use analytical techniques like HPLC or TLC to monitor the reaction progress and the formation of byproducts in real-time.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis: The acetate ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding syringaldehyde and acetic acid.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-acetoxy-3,5-dimethoxybenzoic acid. If hydrolysis occurs first, the resulting syringaldehyde can be oxidized to syringic acid.[4][5]
Q2: At what pH is this compound most stable?
Q3: How can I protect the aldehyde group before running a reaction that is sensitive to it?
A3: The most common method for protecting an aldehyde is to convert it to a cyclic acetal. This is typically done by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. Acetals are stable to bases, nucleophiles, and many oxidizing and reducing agents.
Q4: How can I remove the acetal protecting group after the reaction?
A4: Acetals can be deprotected back to the aldehyde by treatment with aqueous acid (e.g., dilute HCl or acetic acid).
Q5: What analytical methods are suitable for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for separating and quantifying this compound from its potential degradation products like syringaldehyde and syringic acid.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying unknown byproducts.
Data Presentation
Table 1: Stability of Functional Groups in this compound under Different Conditions
| Functional Group | Reagent/Condition | Stability | Primary Degradation Product |
| 4-Acetoxy Ester | Strong Acid (e.g., HCl, H₂SO₄) | Labile | Syringaldehyde |
| 4-Acetoxy Ester | Strong Base (e.g., NaOH, KOH) | Labile | Syringaldehyde |
| 4-Acetoxy Ester | Mild Acid (e.g., Acetic Acid) | Moderately Stable | Syringaldehyde |
| 4-Acetoxy Ester | Mild Base (e.g., NaHCO₃) | Moderately Stable | Syringaldehyde |
| Aldehyde | Strong Oxidants (e.g., KMnO₄, CrO₃) | Labile | 4-Acetoxy-3,5-dimethoxybenzoic acid |
| Aldehyde | Mild Oxidants (e.g., air, O₂) | Slowly Degrades | 4-Acetoxy-3,5-dimethoxybenzoic acid |
| Aldehyde | Strong Bases | Generally Stable | - |
| Aldehyde | Nucleophiles | Reactive | Addition Product |
| Methoxy Ethers | Strong Acid/High Temperature | Labile | Phenolic derivatives |
| Methoxy Ethers | Most other conditions | Stable | - |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a 1,3-Dioxolane Acetal
This protocol is adapted from standard procedures for acetal formation.[8]
-
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add ethylene glycol and p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of the 1,3-Dioxolane Acetal
-
Materials:
-
Protected this compound
-
Acetone
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected aldehyde by column chromatography or recrystallization as needed.
-
Protocol 3: HPLC Method for Monitoring Reaction Progress
This is a starting point for an analytical method and may require optimization.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and linearly increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 310 nm
-
Expected Elution Order: Syringic acid (most polar) -> Syringaldehyde -> this compound (least polar).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation issues.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syringaldehyde | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Navigating the Scale-Up of 4-Acetoxy-3,5-dimethoxybenzaldehyde Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition from laboratory-scale synthesis to industrial production of 4-acetoxy-3,5-dimethoxybenzaldehyde, a key intermediate in various pharmaceutical and fine chemical applications, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems that may arise during the large-scale synthesis of this compound.
Issue 1: Low Reaction Yield
A significant drop in yield upon moving to a larger scale is a primary concern for process chemists.
| Potential Cause | Recommended Solution |
| Inadequate Mixing and Heat Transfer | In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of reagents. This can result in incomplete reactions or the formation of byproducts. Ensure the reactor is equipped with an appropriate agitator and baffling system for the vessel size and viscosity of the reaction mixture. Implement a robust temperature control system to maintain a consistent and optimal reaction temperature. |
| Suboptimal Reagent Stoichiometry | On a larger scale, precise control of reagent addition is critical. An excess or deficit of the acetylating agent (acetic anhydride) or catalyst can lead to incomplete conversion or side reactions. Implement calibrated dosing systems for accurate reagent delivery. Consider a slight excess of the less expensive reagent to drive the reaction to completion, but evaluate the impact on purification. |
| Catalyst Inefficiency or Deactivation | The choice and handling of the catalyst are crucial. In large-scale operations, impurities in the starting material or solvent can deactivate the catalyst. Ensure the use of high-quality, anhydrous reagents and solvents.[1][2] For base-catalyzed reactions (e.g., using pyridine or triethylamine), ensure the base is not consumed by acidic impurities. For acid-catalyzed reactions, moisture can be detrimental. |
| Hydrolysis of Product During Work-up | The ester product, this compound, is susceptible to hydrolysis back to syringaldehyde, especially in the presence of water and acid or base. Minimize the time the product is in contact with aqueous layers during extraction and washing steps. Use cold water for washes and perform them quickly. Neutralize the reaction mixture carefully to a pH where the ester is most stable before extraction. |
Issue 2: Formation of Impurities and Byproducts
The impurity profile of the final product is a critical quality attribute, and scaling up can introduce new or increased levels of impurities.
| Potential Cause | Recommended Solution |
| Diacetylation or Other Side Reactions | While syringaldehyde has only one phenolic hydroxyl group, impurities in the starting material with multiple hydroxyl groups could lead to diacetylation. Ensure the purity of the starting syringaldehyde is high. |
| Residual Acetic Anhydride and Acetic Acid | Incomplete removal of the acetylating agent and its byproduct can affect the purity and stability of the final product. Implement an efficient quenching and washing procedure. A wash with a mild base, such as sodium bicarbonate solution, can effectively remove acidic residues.[3] Subsequent water washes are necessary to remove any remaining salts. |
| Thermal Degradation | Prolonged reaction times at elevated temperatures can lead to the degradation of both the starting material and the product. Optimize the reaction temperature and time to achieve a balance between reaction rate and product stability. Consider using a more efficient catalyst to reduce the required reaction temperature or time. |
| Impurities from Raw Materials | The quality of the starting syringaldehyde is paramount. Impurities present in the raw material can carry through the process or interfere with the reaction.[1][2][4] Source high-purity syringaldehyde from a reliable supplier and perform incoming quality control checks. |
Issue 3: Purification and Isolation Challenges
Obtaining a highly pure, crystalline product on a large scale requires careful optimization of purification and isolation procedures.
| Potential Cause | Recommended Solution |
| Difficulty in Crystallization | Oiling out or the formation of a non-crystalline solid is a common issue in large-scale crystallization. The cooling rate, solvent system, and presence of impurities can all play a role. Optimize the cooling profile to allow for slow, controlled crystal growth. Screen different solvent systems to find one that provides good solubility at high temperatures and low solubility at low temperatures. Seeding the solution with a small amount of pure product can help induce crystallization. |
| Poor Filterability | The particle size and shape of the crystals can significantly impact the filtration time. Slow crystallization generally leads to larger, more easily filterable crystals. Consider using techniques like anti-solvent crystallization to control particle size. |
| Solvent Entrapment | Inefficient drying can leave residual solvent in the final product. Use an appropriate drying method (e.g., vacuum oven) and ensure the product is dried to a constant weight. The drying temperature should be carefully controlled to avoid melting or degrading the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most common and industrially viable method is the acetylation of syringaldehyde using acetic anhydride.[5] The reaction is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine, or an acid catalyst. The choice of catalyst and solvent system is often a balance between reaction efficiency, cost, and ease of removal.
Q2: How does the quality of the starting syringaldehyde impact the final product?
A2: The purity of the syringaldehyde is critical. Impurities can lead to lower yields, the formation of colored byproducts, and difficulties in purification.[1][2][4] It is essential to use a high-purity grade of syringaldehyde and to have robust analytical methods to assess its quality before use.
Q3: What are the key process parameters to control during the acetylation reaction?
A3: The key parameters to monitor and control are:
-
Temperature: To prevent side reactions and degradation.
-
Reaction Time: To ensure complete conversion without excessive byproduct formation.
-
Reagent Stoichiometry: To maximize yield and minimize unreacted starting materials.
-
Agitation Speed: To ensure proper mixing and heat transfer.
Q4: What are the recommended work-up procedures to avoid product hydrolysis?
A4: To minimize hydrolysis of the ester product, the following steps are recommended during work-up:
-
Quench the reaction mixture with cold water or ice.
-
Perform extractions and washes quickly.
-
Use a mild base (e.g., sodium bicarbonate solution) to neutralize any acid catalyst and remove excess acetic acid.
-
Keep the temperature of the aqueous phases low.
-
Promptly separate the organic and aqueous layers.
Q5: What are the best practices for crystallizing this compound at scale?
A5: For successful large-scale crystallization:
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Implement a gradual cooling profile to promote the growth of large, well-defined crystals.
-
Seeding: Introduce a small amount of pure seed crystals to initiate crystallization at a controlled level of supersaturation.
-
Agitation: Use gentle agitation to keep the crystals suspended and promote uniform growth, but avoid excessive shear that could lead to crystal breakage.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from the acetylation of a structurally similar compound, vanillin, and is intended for scale-up.
Materials:
-
Syringaldehyde (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Pyridine or Triethylamine (catalytic amount or as solvent)
-
Toluene or other suitable inert solvent
-
Sodium Bicarbonate Solution (5-10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Reaction Setup: Charge the reactor with syringaldehyde and the chosen solvent (e.g., toluene). Begin agitation.
-
Reagent Addition: Add the base catalyst (if not used as the solvent). Slowly add the acetic anhydride to the mixture, maintaining the temperature within the desired range (e.g., 25-40 °C). An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Carefully quench the reaction by adding cold water or pouring the reaction mixture onto ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5-10% sodium bicarbonate solution (to remove acetic acid and catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Visualizations
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 4-acetoxy-3,5-dimethoxybenzaldehyde (also known as syringaldehyde acetate). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist you in your experimental work.
Section 1: Hydrolysis (Deacetylation) to Syringaldehyde
The most common reaction involving this compound is the hydrolysis of the acetate group to yield syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). The choice of catalyst is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for the hydrolysis of this compound?
A1: The hydrolysis of this compound can be effectively achieved through three main catalytic routes: acid catalysis, base catalysis, and enzymatic catalysis. The selection of the method depends on the desired reaction conditions, substrate compatibility, and required product purity.
Q2: Which acid catalysts are recommended for the deacetylation?
A2: Strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly employed for this transformation. The reaction is typically carried out in an aqueous or alcoholic solvent.
Q3: What are the advantages and disadvantages of acid-catalyzed hydrolysis?
A3:
-
Advantages: Acid-catalyzed hydrolysis is generally a fast and straightforward method.
-
Disadvantages: The use of strong acids can sometimes lead to side reactions, such as the formation of acetals if alcohols are used as solvents, or other acid-sensitive functional groups on the molecule might be affected.
Q4: Which base catalysts are suitable for this hydrolysis?
A4: Common base catalysts include alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction is typically performed in an aqueous or alcoholic medium.
Q5: What are the potential issues with base-catalyzed hydrolysis?
A5: While effective, strong bases can promote side reactions, such as the Cannizzaro reaction, especially at elevated temperatures. Careful control of reaction conditions is crucial to minimize these byproducts.
Q6: What are the benefits of using enzymatic catalysts for deacetylation?
A6: Enzymatic hydrolysis, often employing lipases, offers high selectivity and operates under mild reaction conditions (neutral pH and room temperature), which helps to avoid the formation of byproducts. Lipases like Candida antarctica lipase B (CALB) are known to be effective for the hydrolysis of acetate esters.[1][2]
Troubleshooting Guide: Hydrolysis Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst (acid/base) | Use fresh, high-purity acid or base. For enzymatic reactions, ensure the enzyme has been stored correctly and is active. |
| Insufficient catalyst loading | Increase the catalyst concentration incrementally. | |
| Low reaction temperature | For acid/base catalysis, gradually increase the temperature while monitoring for side product formation. For enzymatic reactions, ensure the temperature is optimal for the specific lipase. | |
| Formation of unknown byproducts | Side reactions (e.g., acetal formation in acid, Cannizzaro in base) | For acid catalysis, consider using a non-alcoholic solvent if acetal formation is an issue. For base catalysis, use milder conditions (lower temperature, shorter reaction time). |
| Substrate degradation | Use milder catalysts (e.g., enzymatic) or reaction conditions. | |
| Incomplete reaction | Equilibrium reached | If applicable, remove byproducts (e.g., acetic acid) to drive the reaction to completion. |
| Poor solubility of the starting material | Use a co-solvent to improve solubility. For enzymatic reactions, ensure adequate mixing to facilitate enzyme-substrate interaction. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
3 M Sodium Hydroxide (NaOH) solution
-
Acetic Acid (for neutralization)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol or ethanol).
-
Add 10 mL of 3 M NaOH solution.[3]
-
Heat the mixture to reflux and stir overnight.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid to pH 7.[3]
-
Extract the product with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude syringaldehyde.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Enzymatic Hydrolysis using Candida antarctica Lipase B (CALB)
This protocol is based on general procedures for lipase-catalyzed deacetylation and may require optimization.[1]
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Phosphate buffer (pH 7.5)
-
Organic co-solvent (e.g., tert-Butyl methyl ether - MTBE)
-
n-Butanol
Procedure:
-
To a flask, add this compound (100 mg), MTBE (10 mL), and n-butanol (3.5 equivalents).[1]
-
Warm the mixture to 45°C to dissolve the starting material.[1]
-
Add immobilized CALB (50 mg, 50% w/w) and stir the reaction mixture.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter to remove the immobilized enzyme.
-
Wash the enzyme with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude syringaldehyde.
-
Purify as needed.
Section 2: Knoevenagel Condensation
The aldehyde functionality of this compound can participate in Knoevenagel condensation with active methylene compounds to form C=C bonds.
Frequently Asked Questions (FAQs)
Q1: What catalysts are effective for the Knoevenagel condensation of this compound?
A1: Weak bases are typically used as catalysts to avoid side reactions. Common catalysts include piperidine, pyridine, and ammonium salts like ammonium acetate.[4][5] In recent years, more environmentally friendly and reusable catalysts have been explored, including DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]
Q2: Can the Knoevenagel condensation be performed under solvent-free conditions?
A2: Yes, solvent-free Knoevenagel condensations have been reported for similar benzaldehydes, often with heating. This approach aligns with the principles of green chemistry.[4]
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inappropriate catalyst or catalyst concentration | Optimize the catalyst and its loading. For challenging substrates, consider alternative catalysts like DBU.[6][7] |
| Reversible reaction | Remove the water byproduct using a Dean-Stark apparatus or by adding molecular sieves.[7] | |
| Slow Reaction Rate | Insufficient temperature | Gradually increase the reaction temperature while monitoring for potential side reactions.[7] |
| Side Product Formation | Self-condensation of the aldehyde | Use a weaker base or lower the reaction temperature. |
| Michael addition of the active methylene compound to the product | Use stoichiometric amounts of reactants or a slight excess of the aldehyde. |
Section 3: Reduction of the Aldehyde Group
The aldehyde group of this compound can be reduced to a primary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing the aldehyde group in this compound without affecting the acetate group?
A1: The selective reduction of the aldehyde can be achieved using mild reducing agents such as sodium borohydride (NaBH₄). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also be employed, though careful control of conditions is necessary to avoid deacetylation.
Troubleshooting Guide: Reduction Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). |
| Inactive catalyst (for hydrogenation) | Use fresh, active catalyst. | |
| Deacetylation of the Product | Harsh reaction conditions | For catalytic hydrogenation, use milder conditions (lower pressure, lower temperature). Sodium borohydride is generally selective for the aldehyde over the ester. |
| Formation of Over-reduction Products | Use of a strong reducing agent | Avoid strong reducing agents like lithium aluminum hydride (LiAlH₄) which would also reduce the ester. |
Visualizations
Caption: A typical experimental workflow for catalytic reactions.
Caption: Decision tree for selecting a hydrolysis catalyst.
References
- 1. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-Acetoxy-3,5-dimethoxybenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 4-acetoxy-3,5-dimethoxybenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of the acetoxy group during workup. 3. Product is partially soluble in the aqueous layer. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use mild basic conditions (e.g., saturated sodium bicarbonate solution) for washing and avoid strong acids or bases. Keep the workup temperature low. 3. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[1] |
| Product "Oils Out" During Recrystallization | 1. The cooling process is too rapid. 2. The chosen recrystallization solvent is not ideal. 3. Presence of significant impurities inhibiting crystal formation. | 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different solvent systems. A solvent pair, such as ethanol/water or ethyl acetate/hexane, may be effective. 3. First, attempt to purify the crude product by column chromatography to remove major impurities before recrystallization. |
| Streaking or Tailing on TLC Plate | 1. The compound is acidic, likely due to some hydrolysis to the phenolic precursor (syringaldehyde). 2. The sample is too concentrated on the TLC plate. | 1. Add a small amount of acetic acid to the TLC developing solvent to suppress the ionization of the phenolic impurity. 2. Dilute the sample before spotting it on the TLC plate. |
| Persistent Colored Impurities | 1. Presence of colored byproducts from the starting materials or side reactions. | 1. Wash the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, if oxidation is suspected.[1] 2. Consider passing the crude product through a short plug of silica gel or activated carbon before final purification. |
| Emulsion Formation During Extraction | 1. Agitation of the separatory funnel is too vigorous. 2. High concentration of starting materials or byproducts. | 1. Gently rock or invert the separatory funnel instead of shaking vigorously. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound from syringaldehyde and acetic anhydride?
A1: A typical workup involves quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with water, a mild base such as saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q2: What are the most common impurities to expect?
A2: The most likely impurities are unreacted starting material (syringaldehyde) and acetic acid. Additionally, hydrolysis of the product back to syringaldehyde can occur if the workup conditions are too harsh (e.g., high temperature or extreme pH).
Q3: What is a suitable solvent system for purifying this compound by column chromatography?
A3: A good starting point for a solvent system is a mixture of petroleum ether and ethyl acetate. You can begin with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate while monitoring the separation with TLC.
Q4: How can I effectively remove the starting material, syringaldehyde, from my final product?
A4: Syringaldehyde, being a phenol, is acidic. A wash of the organic solution of the crude product with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will deprotonate the syringaldehyde, making it soluble in the aqueous layer and thus separating it from the desired product which remains in the organic layer.
Q5: What is a good solvent for recrystallizing this compound?
A5: Based on analogous compounds, 95% ethanol is a good solvent to try for recrystallization.[1] The general principle is to find a solvent in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.
Experimental Protocols
Protocol 1: General Workup Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly pour the mixture into a beaker containing crushed ice or ice-cold water with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL) - Caution: Vent the separatory funnel frequently as CO2 gas will be evolved.
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., 95% ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the workup of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Characterization of Impurities in 4-Acetoxy-3,5-dimethoxybenzaldehyde
Welcome to the technical support center for the characterization of impurities in 4-acetoxy-3,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting impurities during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound, also known as syringaldehyde acetate, typically arise from the synthesis process and potential degradation. These include:
-
Starting Material: Unreacted syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a primary process-related impurity.
-
Reagent Residue: Residual acetic anhydride or acetic acid from the acetylation reaction may be present.
-
Hydrolysis Degradant: Syringaldehyde can be formed by the hydrolysis of the ester linkage in this compound.
-
Oxidation Degradant: 4-acetoxy-3,5-dimethoxybenzoic acid can be formed by the oxidation of the aldehyde group.
-
Byproducts: Other related substances may be present as byproducts from the synthesis of the starting material, syringaldehyde.
Q2: How can I identify an unknown peak in my HPLC chromatogram?
A2: Identifying an unknown peak requires a systematic approach. First, compare the retention time of the unknown peak with that of known potential impurities (e.g., syringaldehyde). If a reference standard is not available, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are invaluable. LC-MS provides the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular formula and propose a structure. Further structural confirmation can be achieved by isolating the impurity using preparative HPLC and analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My this compound sample is showing a new impurity after storage. What could it be?
A3: The appearance of a new impurity upon storage is likely due to degradation. The most probable degradation pathway for this compound is hydrolysis of the acetate ester to form syringaldehyde, especially if the sample has been exposed to moisture. Oxidation of the aldehyde group to a carboxylic acid (4-acetoxy-3,5-dimethoxybenzoic acid) is another possibility, particularly with exposure to air (oxygen).
Q4: What are the recommended storage conditions for this compound to minimize impurity formation?
A4: To minimize the formation of degradation impurities, this compound should be stored in a well-sealed container, protected from light, moisture, and excessive heat. Storage in a cool, dry, and dark place is recommended. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent oxidation.
Troubleshooting Guides
HPLC Analysis: Peak Tailing for the Main Component
-
Issue: The peak for this compound shows significant tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of any free silanol groups on the column, which can cause tailing with polar compounds.
-
Check Column Health: The column may be degrading. Flush the column or try a new column.
-
Sample Overload: Inject a smaller volume or a more dilute sample to ensure you are not overloading the column.
-
GC-MS Analysis: No Peak or Very Small Peak for Impurities
-
Issue: Expected impurities are not detected or show very low intensity in the GC-MS analysis.
-
Possible Cause: The impurities may be non-volatile or thermally labile, degrading in the hot injector.
-
Troubleshooting Steps:
-
Derivatization: For polar impurities like syringaldehyde and the carboxylic acid degradant, derivatization (e.g., silylation with BSTFA) is often necessary to increase their volatility and thermal stability.
-
Lower Injector Temperature: A lower injector temperature might prevent the degradation of thermally sensitive impurities.
-
Use a Different Analytical Technique: If derivatization is not successful, HPLC-UV or HPLC-MS are better-suited techniques for analyzing these types of non-volatile impurities.
-
Impurity Profile
The following table summarizes the potential impurities in this compound, their sources, and illustrative concentration ranges. These ranges are typical for pharmaceutical-grade compounds and may vary.
| Impurity Name | Structure | Source | Typical Concentration Range (%) |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Starting Material / Degradant | ≤ 0.15 |
| 4-acetoxy-3,5-dimethoxybenzoic acid | - | Degradant (Oxidation) | ≤ 0.10 |
| Acetic Acid | CH₃COOH | Reagent Residue | ≤ 0.5 |
Experimental Protocols
HPLC-UV Method for Impurity Quantification
This method is suitable for the separation and quantification of syringaldehyde and other related substances in this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities and Derivatized Analytes
This method can be used to identify and quantify volatile impurities or derivatized polar impurities.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Derivatization (for polar impurities): To a dried sample (approx. 1 mg), add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized solution.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the structural confirmation of the main component and the elucidation of unknown impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR: Acquire a standard proton NMR spectrum. The aldehyde proton of this compound will appear as a singlet around 9.9 ppm. The aromatic protons will be a singlet at approximately 7.1 ppm. The methoxy groups will appear as a singlet around 3.8 ppm, and the acetyl group as a singlet around 2.3 ppm. Impurity signals can be identified by their different chemical shifts and coupling patterns.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and its impurities.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity and definitively determine the structure of unknown impurities that have been isolated.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential degradation pathways.
Caption: Workflow for impurity identification and characterization.
Technical Support Center: Recrystallization of 4-Acetoxy-3,5-dimethoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solvent selection and recrystallization of 4-acetoxy-3,5-dimethoxybenzaldehyde.
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on available data, this compound is slightly soluble in acetonitrile, chloroform, and methanol.[1] For a structurally similar compound, 4-acetoxy-3-methoxybenzaldehyde, recrystallization from 95% ethanol has been reported to yield white crystalline needles.[2] This suggests that polar protic solvents, particularly alcohols, are a promising starting point for solvent screening.
Solvent Properties
A summary of relevant properties for potential recrystallization solvents is provided in the table below.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Suitability |
| Methanol | 64.7 | 33.0 | The compound is slightly soluble, a good candidate for initial screening.[1][3] |
| Ethanol (95%) | ~78 | 24.6 (for absolute ethanol) | Proven effective for a structurally similar compound.[2][3][4] |
| Isopropanol | 82.3 | 19.9 | A good alternative to ethanol, with a slightly higher boiling point.[3] |
| Acetonitrile | 81.6 | 37.5 | The compound is slightly soluble, offering another potential option.[1][3][4] |
| Ethyl Acetate | 77.1 | 6.0 | A less polar option that can be considered, potentially in a solvent mixture.[3][4] |
| Toluene | 110.6 | 2.4 | A non-polar solvent, likely more suitable as an anti-solvent in a mixed-solvent system.[3] |
| Chloroform | 61.2 | 4.8 | The compound is slightly soluble, but its volatility and toxicity make it a less preferred choice.[1][3][4] |
| Water | 100.0 | 80.1 | Due to the organic nature of the compound, it is expected to be insoluble and can be considered as an anti-solvent.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 95% ethanol). Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the recrystallization of this compound and their potential solutions.
Q1: The compound does not dissolve in the hot solvent.
-
A1: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves. If a large volume of solvent is required, it may not be a suitable solvent. Consider a different solvent or a mixed-solvent system.
Q2: No crystals form upon cooling.
-
A2: This is a common issue and can be due to several factors:
-
Too much solvent was used: The solution may not be saturated. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A less polar solvent or a mixed-solvent system might be necessary.
-
Q3: The compound "oils out" instead of forming crystals.
-
A3: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
-
Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.
-
Consider a lower-boiling point solvent.
-
Use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at the boiling point until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Q4: The recrystallized product is colored, but the pure compound should be white.
-
A4: Colored impurities may be present. Before the cooling step, you can try adding a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can reduce your yield.
Q5: The recovery of the purified compound is very low.
-
A5: This could be due to several reasons:
-
Using too much solvent: A significant amount of the product may remain dissolved in the mother liquor.
-
Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.
-
Premature crystallization during hot filtration: Ensure the funnel and receiving flask are pre-warmed to prevent the compound from crystallizing on the filter paper.
-
Visualizing the Solvent Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: Workflow for selecting a suitable recrystallization solvent.
References
Validation & Comparative
1H NMR Analysis for Purity Determination of 4-Acetoxy-3,5-dimethoxybenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of 4-acetoxy-3,5-dimethoxybenzaldehyde with its potential impurities using ¹H NMR spectroscopy, a powerful technique for quantitative purity analysis. This document outlines the experimental protocol, presents comparative data, and offers a clear workflow for assessing the purity of this compound.
Comparative ¹H NMR Data
The purity of this compound can be determined by comparing its ¹H NMR spectrum with those of potential impurities that may arise from its synthesis. The most common impurities include the starting material, syringaldehyde, and any unreacted reagents like acetic anhydride, or byproducts such as 2,6-dimethoxyphenol.
| Compound | Structure | Chemical Shift (δ) in CDCl₃ (ppm) | Signal Description |
| This compound (Pure) | ~9.9 (s, 1H) ~7.1 (s, 2H) ~3.9 (s, 6H) ~2.3 (s, 3H) | Aldehyde proton Aromatic protons Methoxy protons Acetyl protons | |
| Syringaldehyde (Impurity) | ~9.8 (s, 1H) ~7.1 (s, 2H) ~5.8 (s, 1H, broad) ~3.9 (s, 6H) | Aldehyde proton Aromatic protons Phenolic hydroxyl proton Methoxy protons | |
| Acetic Anhydride (Impurity) | ~2.2 (s, 6H) | Acetyl protons | |
| 2,6-Dimethoxyphenol (Impurity) | ~6.5-6.9 (m, 3H) ~5.6 (s, 1H, broad) ~3.9 (s, 6H) | Aromatic protons Phenolic hydroxyl proton Methoxy protons |
Analysis of Spectral Data:
The ¹H NMR spectrum of pure this compound is characterized by four distinct singlets. The aldehyde proton appears furthest downfield around 9.9 ppm. The two aromatic protons are equivalent and appear as a singlet around 7.1 ppm. The six protons of the two equivalent methoxy groups resonate as a singlet around 3.9 ppm, and the three protons of the acetyl group give a singlet at approximately 2.3 ppm.
The presence of syringaldehyde as an impurity would be indicated by the appearance of a broad singlet for the phenolic hydroxyl group around 5.8 ppm and a slight shift in the aromatic and aldehyde proton signals.[1][2] Unreacted acetic anhydride would be easily identified by a sharp singlet at approximately 2.2 ppm.[3][4][5] The formation of 2,6-dimethoxyphenol as a byproduct would introduce a complex multiplet in the aromatic region (6.5-6.9 ppm) and a broad singlet for the phenolic proton.[6][7]
By carefully integrating the signals corresponding to the pure compound and any identified impurities, the purity of the this compound sample can be quantitatively determined.
Experimental Protocol for ¹H NMR Purity Analysis
This protocol outlines the steps for determining the purity of this compound using quantitative ¹H NMR (qNMR) with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (400 MHz or higher recommended)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the sample should be approximately 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃ with TMS.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using the following parameters as a guideline:
-
Pulse angle: 90°
-
Acquisition time: ≥ 3 seconds
-
Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification)
-
Number of scans: 16 or more for a good signal-to-noise ratio.
-
4. Data Processing and Purity Calculation:
-
Process the acquired FID using an appropriate software (e.g., MestReNova, TopSpin).
-
Apply a Fourier transform, phase correction, and baseline correction to the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the well-resolved signals of both the this compound and the internal standard. Choose signals that do not overlap with any impurity or solvent signals.
-
For this compound, the aromatic protons signal (~7.1 ppm) or the aldehyde proton signal (~9.9 ppm) are good choices.
-
For the internal standard, select a signal that is a singlet and in a clear region of the spectrum.
-
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I_sample = Integral of the selected signal of the sample
-
N_sample = Number of protons corresponding to the integrated sample signal
-
I_IS = Integral of the selected signal of the internal standard
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_sample = Molecular weight of this compound (224.21 g/mol )
-
m_sample = Mass of the sample
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Workflow for ¹H NMR Purity Analysis
The following diagram illustrates the logical workflow for the purity analysis of this compound using ¹H NMR.
Caption: Workflow for 1H NMR Purity Analysis.
By following this guide, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their subsequent experiments.
References
- 1. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Syringaldehyde(134-96-3) 1H NMR spectrum [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of 4-acetoxy-3,5-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic synthesis. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.
Comparison of Synthesis Routes
The synthesis of this compound is most commonly achieved through the acetylation of its precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). This transformation can be effectively carried out using acetic anhydride as the acetylating agent, with the choice of catalyst or base significantly influencing the reaction's efficiency and work-up procedure. Here, we compare two prevalent methods: a pyridine-catalyzed approach and a sodium hydroxide-mediated approach.
| Parameter | Route 1: Pyridine-Catalyzed Acetylation | Route 2: Sodium Hydroxide-Mediated Acetylation |
| Starting Material | 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) | 4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) |
| Reagents | Acetic anhydride, Pyridine | Acetic anhydride, 10% Sodium hydroxide solution |
| Reaction Time | Typically several hours to overnight | Approximately 20 minutes |
| Temperature | Room temperature | 0°C (ice bath) |
| Reported Yield | High (specific yield not consistently reported in general literature) | High (specific yield not consistently reported for this specific substrate) |
| Product Purity | Generally high after purification | Generally high after recrystallization |
| Work-up | Involves quenching, extraction, and washing steps to remove pyridine and acetic acid. | Involves filtration and washing of the precipitated product. |
| Advantages | Mild reaction conditions. | Rapid reaction time; simple product isolation. |
| Disadvantages | Longer reaction time; pyridine is toxic and has an unpleasant odor, requiring careful handling and removal.[1] | Requires careful temperature control to avoid hydrolysis of the product. |
Experimental Protocols
Route 1: Pyridine-Catalyzed Acetylation of Syringaldehyde
This method utilizes pyridine as a basic catalyst to facilitate the acetylation of the phenolic hydroxyl group of syringaldehyde.[2][3]
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (or Ethyl acetate)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve syringaldehyde (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of syringaldehyde) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Route 2: Sodium Hydroxide-Mediated Acetylation of Syringaldehyde
This rapid method employs a solution of sodium hydroxide to deprotonate the phenolic hydroxyl group, followed by acetylation with acetic anhydride. This protocol is adapted from the synthesis of a similar compound, 4-acetoxy-3-methoxybenzaldehyde.
Materials:
-
4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
-
10% Sodium hydroxide solution
-
Acetic anhydride
-
Crushed ice
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve syringaldehyde in a 10% sodium hydroxide solution in a conical flask.
-
Cool the flask in an ice bath and add a significant amount of crushed ice to the solution.
-
While maintaining the low temperature, add acetic anhydride to the mixture with vigorous stirring.
-
Continue to stir or shake the mixture for approximately 20 minutes in the ice bath. A precipitate of the product should form.
-
Collect the solid product by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate thoroughly with ice-cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.
Reaction Mechanisms and Workflow
The synthesis of this compound from syringaldehyde via acetylation follows a nucleophilic acyl substitution mechanism. The specific pathway is influenced by the choice of catalyst.
Caption: Comparative workflow of two synthesis routes for this compound.
The following diagram illustrates the generalized experimental workflow for a typical organic synthesis, applicable to both described routes.
References
A Comparative Spectroscopic Guide to Dimethoxybenzaldehyde Isomers
This guide provides a detailed comparative analysis of the spectroscopic properties of five common dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzaldehyde. Understanding the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous identification, quality control, and structure-activity relationship studies in various scientific and pharmaceutical applications. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The unique substitution pattern of the methoxy groups on the benzene ring of each isomer leads to distinct differences in their spectra. These differences are essential for distinguishing one isomer from another.
Data Presentation
The following tables present a comparative summary of the key spectroscopic data for the five dimethoxybenzaldehyde isomers. These values have been compiled from various spectral databases and should be considered representative.[1] For critical applications, it is recommended to acquire data under standardized conditions.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Isomer | Aldehyde-H (δ) | Aromatic-H (δ) | Methoxy-H (δ) |
| 2,3-Dimethoxybenzaldehyde | ~10.4 | ~7.1-7.5 (m, 3H) | ~3.9 (s, 3H), ~3.9 (s, 3H) |
| 2,4-Dimethoxybenzaldehyde | ~10.3 | ~7.8 (d, 1H), ~6.5 (dd, 1H), ~6.4 (d, 1H) | ~3.9 (s, 3H), ~3.8 (s, 3H) |
| 2,5-Dimethoxybenzaldehyde | ~10.4 | ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.9 (d, 1H) | ~3.8 (s, 3H), ~3.8 (s, 3H) |
| 3,4-Dimethoxybenzaldehyde | ~9.8 | ~7.4 (dd, 1H), ~7.4 (d, 1H), ~6.9 (d, 1H) | ~3.9 (s, 3H), ~3.9 (s, 3H) |
| 3,5-Dimethoxybenzaldehyde | ~9.9 | ~7.0 (d, 2H), ~6.7 (t, 1H) | ~3.8 (s, 6H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Isomer | C=O (δ) | Aromatic-C (δ) | Methoxy-C (δ) |
| 2,3-Dimethoxybenzaldehyde | ~190 | ~115-160 | ~56, ~62 |
| 2,4-Dimethoxybenzaldehyde | ~189 | ~98-165 | ~55.5, ~55.8 |
| 2,5-Dimethoxybenzaldehyde | ~190 | ~110-158 | ~55.9, ~56.3 |
| 3,4-Dimethoxybenzaldehyde | ~191 | ~109-155 | ~56.0, ~56.1 |
| 3,5-Dimethoxybenzaldehyde | ~192 | ~106-161 | ~55.6 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C-O Stretch (Aryl-Alkyl Ether) | C-H Stretch (Aldehyde) |
| 2,3-Dimethoxybenzaldehyde | ~1685 | ~1270, ~1040 | ~2850, ~2750 |
| 2,4-Dimethoxybenzaldehyde | ~1670 | ~1275, ~1025 | ~2840, ~2740 |
| 2,5-Dimethoxybenzaldehyde | ~1675 | ~1280, ~1045 | ~2830, ~2730 |
| 3,4-Dimethoxybenzaldehyde | ~1680 | ~1270, ~1020 | ~2860, ~2760 |
| 3,5-Dimethoxybenzaldehyde | ~1695 | ~1290, ~1060 | ~2840, ~2740 |
Table 4: UV-Vis and Mass Spectrometry Data
| Isomer | λmax (nm) in Ethanol | Molecular Ion (m/z) |
| 2,3-Dimethoxybenzaldehyde | ~255, ~310 | 166 |
| 2,4-Dimethoxybenzaldehyde | ~230, ~275, ~310 | 166 |
| 2,5-Dimethoxybenzaldehyde | ~240, ~325 | 166 |
| 3,4-Dimethoxybenzaldehyde | ~230, ~275, ~310 | 166 |
| 3,5-Dimethoxybenzaldehyde | ~250, ~295 | 166 |
Mandatory Visualization
The following diagrams illustrate the chemical structures of the dimethoxybenzaldehyde isomers and a general workflow for their spectroscopic analysis.
Caption: Chemical structures of the five dimethoxybenzaldehyde isomers.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
-
Sample Preparation : Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition : Standard proton spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically using a 90° pulse and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition : Proton-decoupled spectra were acquired. A larger number of scans were necessary to compensate for the low natural abundance of the ¹³C isotope.
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were reported in parts per million (ppm) relative to TMS.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid dimethoxybenzaldehyde isomer was finely ground with dry potassium bromide (KBr).[1] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film Method) : Alternatively, a small amount of the solid was dissolved in a few drops of a volatile solvent like methylene chloride.[2][3] A drop of this solution was placed on a salt plate (e.g., NaCl or KBr), and the solvent was allowed to evaporate, leaving a thin film of the compound.[2][3]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.[1]
-
Data Acquisition : A background spectrum of the empty sample compartment or a pure KBr pellet was recorded first. The sample was then placed in the IR beam path, and the spectrum was acquired over a range of 4000-400 cm⁻¹.[1]
-
Data Processing : The final spectrum was presented as transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum was subtracted from the sample spectrum.[1]
-
Sample Preparation : A dilute solution of the dimethoxybenzaldehyde isomer, typically in the range of 10⁻⁴ to 10⁻⁵ M, was prepared using a UV-grade solvent such as ethanol or methanol.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition : The spectrum was recorded over a wavelength range of approximately 200-400 nm. The pure solvent was used in the reference beam to cancel out absorbance from the solvent itself.
-
Data Processing : The resulting absorbance spectrum was baseline corrected, and the wavelengths of maximum absorbance (λmax) were identified.
-
Sample Introduction : Samples were typically introduced via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common technique for small, volatile molecules like dimethoxybenzaldehyde isomers, typically using an energy of 70 eV.[4]
-
Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).[5]
-
Data Acquisition : The mass spectrometer scans a range of m/z values to detect the molecular ion and various fragment ions.
-
Data Processing : The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.[6] All isomers of dimethoxybenzaldehyde share the same molecular weight of 166.17 g/mol .[1]
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
A Comparative Guide to 4-acetoxy-3,5-dimethoxybenzaldehyde and Syringaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of starting materials is paramount. Syringaldehyde, a naturally derived phenolic aldehyde, and its acetylated counterpart, 4-acetoxy-3,5-dimethoxybenzaldehyde, are two such building blocks that offer unique advantages depending on the synthetic context. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each compound is essential for predicting their behavior in a reaction. The following table summarizes key quantitative data for syringaldehyde and this compound.
| Property | Syringaldehyde | This compound | Source(s) |
| IUPAC Name | 4-hydroxy-3,5-dimethoxybenzaldehyde | (4-formyl-2,6-dimethoxyphenyl) acetate | [1] |
| CAS Number | 134-96-3 | 53669-33-3 | [1] |
| Molecular Formula | C₉H₁₀O₄ | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 182.17 g/mol | 224.21 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | White to off-white solid | [2] |
| Melting Point | 110-113 °C | Not specified | [2] |
| Solubility | Soluble in alcohol and polar organic solvents; insoluble in water. | Slightly soluble in acetonitrile, chloroform, and methanol. | [2] |
Performance in Synthesis: The Role of the Acetoxy Protecting Group
The primary difference between syringaldehyde and this compound in a synthetic context is the presence of the acetyl group protecting the phenolic hydroxyl on the latter. This seemingly minor modification has significant implications for reaction design and outcomes.
Syringaldehyde: The free phenolic hydroxyl group in syringaldehyde is acidic and can interfere with a variety of common organic reactions. For instance, in reactions involving strong bases, such as the Wittig reaction or certain aldol condensations, the base can deprotonate the phenol, leading to undesired side reactions or consumption of the base, which can ultimately lower the yield of the desired product.
This compound: By converting the hydroxyl group to an acetate ester, its acidic proton is removed. This "protecting group" strategy is a cornerstone of multi-step organic synthesis. The acetate group is generally stable to a range of reaction conditions, particularly those that are neutral or mildly acidic. This allows for the selective reaction of the aldehyde functionality without interference from the phenol. Following the desired transformation, the acetyl group can be readily removed (deprotected) by simple hydrolysis under basic conditions to regenerate the free phenol if needed.
Case Study: The Knoevenagel-Doebner Condensation
A pertinent example that highlights the utility of syringaldehyde and the principles of phenolic reactivity is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, to form an α,β-unsaturated carboxylic acid.
In a study on the conversion of syringaldehyde to sinapinic acid, a valuable antioxidant, the Knoevenagel-Doebner reaction was employed. The reaction proceeds by reacting syringaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. In this specific case, the free phenolic proton of syringaldehyde does not prevent the reaction from occurring. However, the reaction conditions are carefully controlled to optimize the yield of sinapinic acid and minimize side reactions, such as a subsequent decarboxylation to form 4-vinylsyringol. An optimized yield of 78% for sinapinic acid was achieved after 2.5 hours at 70°C.
Experimental Protocols
Synthesis of this compound from Syringaldehyde
This protocol describes the straightforward acetylation of syringaldehyde.
Materials:
-
Syringaldehyde
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve syringaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Knoevenagel-Doebner Condensation of Syringaldehyde to Sinapinic Acid
This protocol is adapted from a published procedure for the synthesis of sinapinic acid.
Materials:
-
Syringaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve malonic acid (2.0 eq) in pyridine.
-
To this solution, add syringaldehyde (1.0 eq) and a catalytic amount of piperidine (0.4 eq).
-
Heat the reaction mixture to 70°C and maintain this temperature for 2.5 hours with continuous stirring.
-
Monitor the reaction progress by a suitable analytical method such as HPLC.
-
Upon completion, the reaction mixture can be worked up by acidification and extraction to isolate the sinapinic acid product.
Visualization of Concepts
Logical Workflow for Selecting the Appropriate Reagent
The choice between syringaldehyde and its acetylated form is a critical decision in synthetic planning. The following diagram illustrates the logical workflow for this selection process.
References
- 1. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syringaldehyde Mitigates Cyclophosphamide-Induced Liver and Kidney Toxicity in Mice by Inhibiting Oxidative Stress, Inflammation, and Apoptosis Through Modulation of the Nrf2/HO-1/NFκB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of 4-Acetoxy-3,5-dimethoxybenzaldehyde by Melting Point: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's melting point is a fundamental analytical technique to gauge its purity. For a crystalline solid such as 4-acetoxy-3,5-dimethoxybenzaldehyde, a sharp and defined melting point is indicative of high purity. Conversely, the presence of impurities will typically result in a depressed and broader melting point range. This guide provides a comparative analysis of the melting point of pure this compound against potential impurities and outlines the experimental protocol for this assessment.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. The presence of even small amounts of impurities disrupts the uniform crystalline lattice structure.[1] This disruption weakens the intermolecular forces holding the crystal together, meaning less energy is required to break them apart. Consequently, the melting point of the impure substance is lowered, and the temperature range over which it melts becomes broader.[1][2] A narrow melting range, typically 0.5-1°C, is a strong indicator of a pure compound.[2]
Comparison of Melting Points
This compound is commonly synthesized via the acetylation of syringaldehyde using acetic anhydride, often with a base catalyst such as pyridine. Therefore, unreacted starting materials and the catalyst are the most probable impurities. The table below compares the literature melting points of the pure product and these potential contaminants. A measured melting point for a sample of this compound that is lower and broader than the reported range for the pure compound suggests the presence of one or more of these impurities.
| Compound Name | Role | Melting Point (°C) |
| This compound | Product | 77 - 79 |
| Syringaldehyde | Starting Material | 110 - 113[3][4][5][6] |
| Acetic Anhydride | Reagent | -73.1[7][8][9] |
| Pyridine | Catalyst/Solvent | -41.6 to -42[10][11][12][13] |
Note: The melting point for this compound is reported as a range, which is common for commercially available high-purity chemicals.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of this compound using the capillary method.[2][14][15][16]
Apparatus:
-
Melting point apparatus
-
Sealed-end capillary tubes
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Use a mortar and pestle to grind the sample into a fine powder. This ensures uniform heat distribution.[14]
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed bottom. The packed sample height should be 2-3 mm.[15]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 77-79°C), set the apparatus to heat rapidly to about 15-20°C below this temperature.[1]
-
Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate reading.[15]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal disappears (completion of melting).
-
The recorded temperatures constitute the melting point range.
-
-
Interpretation:
-
Compare the observed melting point range with the literature value for pure this compound (77-79°C).
-
A sharp range within this value indicates high purity.
-
A melting point that is depressed (lower) and has a broad range (greater than 2°C) indicates the presence of impurities.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purity assessment process.
References
- 1. Home Page [chem.ualberta.ca]
- 2. mt.com [mt.com]
- 3. Syringaldehyde CAS#: 134-96-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ru.unilongindustry.com [ru.unilongindustry.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Acetic anhydride 99.5 108-24-7 [sigmaaldrich.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. parchem.com [parchem.com]
- 12. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]
- 13. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. thinksrs.com [thinksrs.com]
- 15. jk-sci.com [jk-sci.com]
- 16. westlab.com [westlab.com]
A Comparative Guide to Protecting Groups for Syringaldehyde
For Researchers, Scientists, and Drug Development Professionals
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a versatile aromatic aldehyde widely utilized as a scaffold in the synthesis of various biologically active compounds and materials. Its reactivity is centered around two key functional groups: a phenolic hydroxyl group and an aromatic aldehyde. In multi-step syntheses, selective protection of one or both of these groups is often necessary to prevent undesired side reactions. This guide provides a comparative analysis of common protecting groups for the hydroxyl and aldehyde functionalities of syringaldehyde, supported by experimental data to aid in the selection of the most suitable protecting group strategy.
Protecting the Phenolic Hydroxyl Group
The nucleophilicity of the phenolic hydroxyl group in syringaldehyde necessitates its protection in reactions involving strong bases or electrophiles not intended to react at this site. The most common strategies involve the formation of silyl ethers or benzyl ethers.
Silyl Ethers: The Tert-Butyldimethylsilyl (TBS) Group
The tert-butyldimethylsilyl (TBS) group is a sterically hindered silyl ether that offers good stability under a wide range of reaction conditions, yet can be readily cleaved under specific and mild conditions.
Protection: The hydroxyl group of syringaldehyde can be efficiently converted to a TBS ether using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole in an aprotic solvent like N,N-dimethylformamide (DMF). The reaction typically proceeds at room temperature with high yields.
Deprotection: The TBS group is most commonly removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). This method is highly selective for silyl ethers and generally does not affect other functional groups.
Benzyl Ethers: The Benzyl (Bn) Group
The benzyl (Bn) group is a robust protecting group for alcohols and phenols, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.
Protection: Benzylation of syringaldehyde's hydroxyl group is typically achieved via a Williamson ether synthesis, reacting the corresponding phenoxide (generated with a base like sodium hydride) with benzyl bromide (BnBr).
Deprotection: The benzyl group is most conveniently removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which is a mild and high-yielding method.
Protecting the Aldehyde Group
The aldehyde functionality of syringaldehyde is susceptible to nucleophilic attack and oxidation. Protection is crucial when performing reactions such as Grignard additions or reductions on other parts of the molecule. The most common method for aldehyde protection is the formation of an acetal.
Acetals: The 1,3-Dioxolane Group
Cyclic acetals, such as the 1,3-dioxolane formed with ethylene glycol, are widely used to protect aldehydes due to their stability under basic, nucleophilic, and reductive conditions.
Protection: The aldehyde group of syringaldehyde can be converted to a 1,3-dioxolane by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
Deprotection: The acetal is readily hydrolyzed back to the aldehyde under acidic aqueous conditions.
Data Presentation: Comparison of Protecting Groups
| Protecting Group | Functional Group Protected | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) | Stability |
| TBDMS | Phenolic Hydroxyl | TBSCl, Imidazole, DMF, rt | >95 | TBAF, THF, rt | >95 | Stable to base, mild acid, many oxidizing/reducing agents. Labile to strong acid and fluoride. |
| Benzyl (Bn) | Phenolic Hydroxyl | BnBr, NaH, DMF, rt | >90 | H₂, Pd/C, EtOH, rt | >95 | Stable to strong acid/base, many oxidizing/reducing agents. Labile to hydrogenolysis. |
| 1,3-Dioxolane | Aldehyde | Ethylene glycol, p-TsOH, Toluene, reflux | >90 | 1M HCl, Acetone, rt | >95 | Stable to base, nucleophiles, hydrides, organometallics. Labile to acid. |
Experimental Protocols
Protection of Syringaldehyde Hydroxyl Group as a TBDMS Ether
Materials: Syringaldehyde (1.0 eq.), tert-Butyldimethylsilyl chloride (1.2 eq.), Imidazole (2.5 eq.), Anhydrous N,N-Dimethylformamide (DMF).
Procedure:
-
To a solution of syringaldehyde in anhydrous DMF, add imidazole and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-3,5-dimethoxybenzaldehyde.
Deprotection of 4-O-TBDMS-Syringaldehyde
Materials: 4-(tert-butyldimethylsilyloxy)-3,5-dimethoxybenzaldehyde (1.0 eq.), Tetrabutylammonium fluoride (1.1 eq., 1M solution in THF), Tetrahydrofuran (THF).
Procedure:
-
To a solution of the TBDMS-protected syringaldehyde in THF, add the TBAF solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield syringaldehyde.
Protection of Syringaldehyde Hydroxyl Group as a Benzyl Ether
Materials: Syringaldehyde (1.0 eq.), Sodium hydride (1.2 eq., 60% dispersion in mineral oil), Benzyl bromide (1.2 eq.), Anhydrous N,N-Dimethylformamide (DMF).
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of syringaldehyde in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-(benzyloxy)-3,5-dimethoxybenzaldehyde.
Deprotection of 4-O-Benzyl-Syringaldehyde
Materials: 4-(benzyloxy)-3,5-dimethoxybenzaldehyde (1.0 eq.), 10% Palladium on carbon (10 mol%), Ethanol, Hydrogen gas.
Procedure:
-
To a solution of the benzyl-protected syringaldehyde in ethanol, add the Pd/C catalyst.
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain syringaldehyde.
Protection of Syringaldehyde Aldehyde Group as a 1,3-Dioxolane
Materials: Syringaldehyde (1.0 eq.), Ethylene glycol (1.5 eq.), p-Toluenesulfonic acid monohydrate (0.1 eq.), Toluene.
Procedure:
-
To a solution of syringaldehyde in toluene, add ethylene glycol and p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the syringaldehyde acetal, which can often be used without further purification.
Deprotection of Syringaldehyde 1,3-Dioxolane
Materials: Syringaldehyde 1,3-dioxolane (1.0 eq.), Acetone, 1M Hydrochloric acid.
Procedure:
-
To a solution of the acetal in acetone, add 1M hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain syringaldehyde.
Visualization of Experimental Workflows
Caption: General workflows for the protection and deprotection of syringaldehyde's hydroxyl and aldehyde groups.
Caption: A logical relationship for an orthogonal protection strategy enabling selective reaction at the aldehyde position.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Acetoxy-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of common analytical methods applicable to the analysis of 4-acetoxy-3,5-dimethoxybenzaldehyde. The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| **Linearity (R²) ** | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.7 µg/mL | 0.3 - 3 µg/mL |
| Specificity | High | Very High |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are outlined below as starting points for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is appropriate for this analysis.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is a common starting point for substituted benzaldehydes. The gradient can be optimized to achieve the best separation from any impurities or matrix components. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the benzaldehyde structure, a UV detection wavelength in the range of 220-280 nm should be evaluated for optimal sensitivity.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.[2]
-
-
Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: The sample preparation will depend on the matrix. For example, a simple dilution in the mobile phase may be sufficient for a pure substance, while extraction techniques like liquid-liquid extraction or solid-phase extraction may be necessary for more complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is an excellent tool for identification and quantification, especially for volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for aromatic aldehydes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is often employed. For example, starting at a lower temperature (e.g., 80°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard.
-
Scan Range: A mass-to-charge ratio (m/z) scan range of 50-500 amu is generally sufficient to capture the molecular ion and characteristic fragments of this compound.
-
-
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization may be necessary in some cases to improve volatility and chromatographic performance, for example, using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to form an oxime derivative.[3][4]
-
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of analytical data.
Caption: A generalized workflow for the validation of an analytical method.
This guide provides a framework for the development and cross-validation of analytical methods for this compound. The successful implementation of these methods will depend on careful optimization and rigorous validation according to established guidelines.
References
- 1. Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Identifying 4-acetoxy-3,5-dimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise identification and quantification of specific molecules within complex mixtures is a daily challenge. This guide provides a comprehensive comparison of analytical techniques for identifying 4-acetoxy-3,5-dimethoxybenzaldehyde, a key substituted benzaldehyde derivative. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparative analysis supported by experimental data to aid in selecting the most suitable method for your research needs.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the complexity of the sample matrix, the required sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field. |
| Primary Use | Quantification and purification. | Identification and quantification. | Structural elucidation and quantification. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile and thermally stable (or derivatized). | Soluble in a deuterated solvent. |
| Sensitivity | Moderate to high (ng-µg range). | Very high (pg-ng range). | Low (mg range). |
| Selectivity | Good; can be enhanced with selective detectors. | Very high; based on both retention time and mass fragmentation. | High; provides detailed structural information. |
| Strengths | - Robust and widely available.- Non-destructive.- Suitable for non-volatile and thermally labile compounds. | - Excellent for complex mixtures.- Provides molecular weight and fragmentation data for structural confirmation. | - Unambiguous structure determination.- Non-destructive.- qNMR for high accuracy quantification. |
| Weaknesses | - Lower resolution than GC for some compounds.- Isomers may co-elute. | - Requires analyte to be volatile and thermally stable.- Destructive ionization methods. | - Relatively low sensitivity.- Can be complex to interpret in mixtures without separation. |
| Limit of Detection (LOD) | ~1 - 10 µg/L | ~0.2 µg/L | ~1 - 5 mg/mL |
| Limit of Quantification (LOQ) | ~5 - 50 µg/L | ~1 µg/L | ~5 - 20 mg/mL |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for the analysis of this compound using HPLC-UV, GC-MS, and ¹H NMR.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in samples where the compound is present at moderate concentrations.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample mixture in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.
-
Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace amounts of this compound in complex matrices.
1. Sample Preparation:
-
Dissolve a small amount of the sample mixture in a volatile solvent such as ethyl acetate or dichloromethane.
-
If the sample is not volatile, derivatization may be necessary. However, this compound is generally amenable to direct GC-MS analysis.
2. GC-MS System and Conditions:
-
Injector: Split/splitless inlet, with an injection temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak for this compound by its retention time and its characteristic mass spectrum. The PubChem database indicates a top mass-to-charge ratio (m/z) peak at 182.[1]
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
-
For quantification, use a calibration curve prepared with a pure standard.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an unparalleled tool for the unambiguous structural confirmation of this compound and can be used for quantification (qNMR) when high accuracy is required and sample concentration is not a limiting factor.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantification.
2. NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard 1D proton experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure full relaxation for accurate integration.
3. Data Analysis:
-
Identify the characteristic signals of this compound. Expected chemical shifts (in CDCl₃) would be approximately:
-
Aldehyde proton (-CHO): ~9.9 ppm (singlet).
-
Aromatic protons: ~7.1 ppm (singlet).
-
Methoxy protons (-OCH₃): ~3.9 ppm (singlet).
-
Acetoxy methyl protons (-OCOCH₃): ~2.3 ppm (singlet).
-
-
Integrate the area of a well-resolved signal of the analyte and compare it to the integral of the known amount of the internal standard to calculate the concentration.
Visualizing the Workflow
To aid in the conceptualization of the analytical process, the following diagram illustrates a general workflow for the identification of this compound in a complex mixture.
References
A Researcher's Guide to Reference Standards for 4-Acetoxy-3,5-Dimethoxybenzaldehyde Analysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical results are paramount. The quality of the reference standard used is a critical determinant of this accuracy. This guide provides an objective comparison of available reference standards for the analysis of 4-acetoxy-3,5-dimethoxybenzaldehyde (CAS 53669-33-3), a key chemical intermediate. We will delve into typical purity specifications, essential characterization data, and detailed analytical methodologies to aid in the selection of an appropriate standard.
Comparison of Reference Standard Performance
The "performance" of a reference standard is primarily defined by its purity, characterization, and the associated documentation provided by the supplier. While a direct head-to-head experimental comparison is not publicly available, we can construct a comparative guide based on the specifications offered by various chemical suppliers. High-purity standards, often designated as "analytical standards," undergo more rigorous testing and come with a comprehensive Certificate of Analysis (CoA).
Table 1: Comparison of Typical Specifications for this compound Reference Standards
| Parameter | Reagent Grade | Analytical Standard Grade |
| Advertised Purity | ≥95% - 97%[1][2] | ≥98%, often with exact purity by HPLC (e.g., 99.8%) |
| Method of Purity Analysis | Often unspecified or basic (e.g., Titration) | Quantitative HPLC, qNMR |
| Identity Confirmation | Basic spectral data may be available (e.g., IR) | Confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)[3] |
| Certificate of Analysis (CoA) | Basic, may only state purity and appearance. | Detailed, including lot-specific purity, impurity profile, residual solvents, water content, and spectral data. |
| Traceability | Generally not traceable to national standards. | May be traceable to USP, EP, or other pharmacopeial standards. |
| Intended Use | General synthesis and research. | Quantitative analysis, quality control, impurity identification. |
Note: The data in this table is representative of typical offerings from chemical suppliers. Researchers should always consult the specific Certificate of Analysis for the lot they purchase.
Key Analytical & Experimental Protocols
Accurate analysis of this compound requires robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), a primary technique for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for similar aromatic aldehydes and is suitable for determining the purity of this compound.[4]
Objective: To separate and quantify this compound and any related impurities.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Methanol (HPLC Grade)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Preparation (100 µg/mL): Prepare the sample to be analyzed in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the standard and sample solutions.
-
Calculation: Calculate the purity by comparing the peak area of the main analyte in the sample to the standard, typically using an area percent calculation for impurities.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Place the tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). The resulting chemical shifts (δ), splitting patterns, and integrations should be consistent with the known structure of (4-formyl-2,6-dimethoxyphenyl) acetate.[3]
Visualizing the Analytical Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the logical steps for the HPLC analysis of a this compound reference standard.
References
A Comparative Guide to Quantitative Analysis of 4-acetoxy-3,5-dimethoxybenzaldehyde: qNMR vs. Chromatographic and Spectrophotometric Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-acetoxy-3,5-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical and fine chemical compounds, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Supported by representative experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical method for a given research or development need.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering direct quantification without the need for an analyte-specific reference standard.[1][2] This contrasts with chromatographic techniques like HPLC and GC-MS, which typically rely on calibration against a known standard of the analyte.[3][4] UV-Vis spectrophotometry, while simpler, often requires derivatization for the specific and sensitive quantification of aldehydes.[5]
Performance Comparison of Analytical Methods
The choice of an analytical technique for the assay of this compound depends on several factors, including the required precision and accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following tables summarize the key performance characteristics of qNMR, HPLC-UV, GC-MS, and UV-Vis spectrophotometry based on typical validation data for structurally similar aromatic aldehydes.[3][6][7]
Table 1: Quantitative Performance Parameters
| Parameter | qNMR | HPLC-UV | GC-MS | UV-Vis (with derivatization) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.5% | ≤ 4.0% |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~30 µM | ~0.3 µg/mL | ~0.15 µg/mL | ~1.5 µg/mL |
Table 2: General Method Characteristics
| Feature | qNMR | HPLC-UV | GC-MS | UV-Vis (with derivatization) |
| Principle | Nuclear spin resonance | Chromatographic separation, UV detection | Chromatographic separation, mass detection | Colorimetric reaction, absorbance measurement |
| Reference Standard | Internal or external standard (not analyte-specific) | Analyte-specific standard required | Analyte-specific standard required | Analyte-specific standard required |
| Specificity | High (based on unique chemical shifts) | Good (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Moderate (dependent on derivatizing agent) |
| Sample Throughput | Moderate | High | Moderate to High | High |
| Instrumentation Cost | High | Moderate | High | Low |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Moderate (dissolution, potential derivatization) | Moderate to Complex (derivatization required) |
| Destructive | No | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies are provided below for the quantitative analysis of this compound using each of the compared techniques.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using an internal standard.
Materials and Reagents:
-
This compound (analyte)
-
Maleic anhydride (internal standard, certified reference material)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a vial. Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
NMR Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H-NMR spectrum with the following parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 8
-
Acquisition time: ≥ 3 s
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.8 ppm) or the methoxy protons signal (around 3.9 ppm) can be used. For maleic anhydride, the two olefinic protons (around 7.1 ppm) are used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Materials and Reagents:
-
This compound (reference standard and sample)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the mobile phase.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the concentration from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of this compound, taking advantage of its volatility.
Materials and Reagents:
-
This compound (reference standard and sample)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., dibenzyl)
Instrumentation:
-
GC-MS system
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Chromatographic Conditions:
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and internal standard.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and internal standard in ethyl acetate.
-
Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Prepare the sample solution with the same concentration of the internal standard.
-
-
Analysis:
-
Generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
UV-Vis Spectrophotometry (with Derivatization)
This method involves the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which is then quantified.
Materials and Reagents:
-
This compound (reference standard and sample)
-
2,4-dinitrophenylhydrazine (DNPH)
-
Acetonitrile
-
Phosphoric acid
-
Methanol
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Derivatization:
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.
-
To 1 mL of the sample or standard solution in methanol, add 1 mL of the DNPH reagent.
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow to cool to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λ_max) for the formed hydrazone (determined by scanning the spectrum of a derivatized standard).
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of standard solutions of known concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for qNMR analysis.
Caption: Workflow for HPLC-UV analysis.
Conclusion
Both qNMR and chromatographic methods (HPLC and GC-MS) are suitable for the accurate and precise quantification of this compound.[1][3]
-
qNMR stands out as a primary method that provides direct quantification without the need for an analyte-specific standard, making it particularly valuable for the certification of reference materials and in research settings where such standards may not be available.[2] Its non-destructive nature is an added advantage for precious samples.
-
HPLC-UV is a robust and widely accessible technique, ideal for routine quality control due to its high throughput and good performance.[8]
-
GC-MS offers the highest specificity due to mass spectrometric detection, making it an excellent choice for impurity profiling and when unambiguous identification is required.[4]
-
UV-Vis spectrophotometry after derivatization is a cost-effective but less specific alternative, suitable for applications where high accuracy is not the primary concern.
The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the results. For rigorous purity assessment, employing two orthogonal methods, such as qNMR and HPLC, is often recommended to ensure the highest level of confidence in the analytical data.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
The aldol condensation stands as a fundamental carbon-carbon bond-forming reaction in organic synthesis. A key variant, the Claisen-Schmidt condensation, involves the reaction of an aromatic aldehyde, such as benzaldehyde or its derivatives, with an enolizable ketone. This reaction is instrumental in the synthesis of α,β-unsaturated ketones, including chalcones, which are valuable precursors for flavonoids and other biologically active molecules.
This guide offers a comparative analysis of the reactivity of various substituted benzaldehydes in the aldol condensation. By examining experimental data, this document aims to provide an objective resource for optimizing synthetic strategies and understanding the electronic effects that govern this important reaction.
The Influence of Substituents on Reactivity
The reactivity of the carbonyl group in benzaldehyde is significantly influenced by the nature of the substituents on the aromatic ring. In the base-catalyzed aldol condensation, the rate-determining step is often the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. Consequently, the electrophilicity of this carbonyl carbon is a critical factor in determining the reaction rate and overall yield.
Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbonyl carbon by inductive and/or resonance effects, making it more susceptible to nucleophilic attack. This leads to an acceleration of the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction. This relationship between substituent electronic effects and reaction rates is often quantified using the Hammett equation.[1] A positive rho (ρ) value in a Hammett plot for the aldol condensation indicates that the reaction is accelerated by electron-withdrawing groups.[1]
Comparative Performance Data
The following table summarizes the experimental yields for the Claisen-Schmidt condensation of various para-substituted benzaldehydes with acetone, catalyzed by calcium hydroxide. The data illustrates the impact of different substituents on the reaction outcome, providing a quantitative comparison of their reactivity.
| Substituent (para-) | Product | Reaction Time (h) | Yield (%) |
| -H | Dibenzalacetone | 1.5 | 80 |
| -Cl | 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | 1.0 | 90 |
| -NO₂ | 1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one | 0.5 | 92 |
| -OH | 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one | 3.0 | 70 |
| -OCH₃ | 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 3.5 | 65 |
| -N(CH₃)₂ | 1,5-Bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one | 4.0 | 60 |
Data sourced from Kulkarni, P. & Totre, G. (2019). Synthesis of Dibenzylidene Acetone via Aldol Condensation of Diacetone Alcohol with Substituted Benzaldehydes.[2][3]
As the data indicates, benzaldehydes bearing electron-withdrawing substituents (-Cl, -NO₂) exhibit higher yields and require shorter reaction times, confirming their enhanced reactivity. In contrast, benzaldehydes with electron-donating substituents (-OH, -OCH₃, -N(CH₃)₂) show progressively lower yields and necessitate longer reaction times.
Experimental Protocols
Below is a general experimental protocol for the base-catalyzed aldol condensation of a substituted benzaldehyde with a ketone. This procedure can be adapted for specific substrates and reaction scales.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Ketone (e.g., acetone or acetophenone) (0.5 eq for dibenzalacetone formation, or 1.0 eq for chalcone formation)
-
Solvent (e.g., Ethanol)
-
Base catalyst (e.g., 10% aqueous Sodium Hydroxide or solid Calcium Hydroxide)
-
Glacial acetic acid (for neutralization, if needed)
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde in the chosen solvent.
-
Addition of Ketone: Add the ketone to the solution and stir to ensure homogeneity.
-
Initiation of Reaction: Slowly add the base catalyst to the stirred mixture. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a precipitate. Reaction times will vary depending on the reactivity of the substituted benzaldehyde.
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water to remove the base catalyst.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure α,β-unsaturated ketone.
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Reaction Mechanism and Workflow
The aldol condensation proceeds through a series of equilibrium steps, culminating in the formation of a stable, conjugated α,β-unsaturated carbonyl compound. The general mechanism and experimental workflow are illustrated in the diagrams below.
Caption: Mechanism of the Base-Catalyzed Aldol Condensation.
Caption: General Experimental Workflow for Aldol Condensation.
References
Safety Operating Guide
Proper Disposal of 4-Acetoxy-3,5-dimethoxybenzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 4-Acetoxy-3,5-dimethoxybenzaldehyde, a compound often used in organic synthesis. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This is to mitigate any potential exposure to the chemical, which can cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other chemical wastes unless compatibility is confirmed.
-
Keep in its original or a compatible, properly labeled container.
-
-
Container Management:
-
Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.
-
Label the container clearly with the chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Disposal through a Licensed Contractor:
-
Spill Cleanup:
Note: Never dispose of this compound down the drain or in the regular trash.[2]
Summary of Key Data
For quick reference, the following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Value |
| CAS Number | 53669-33-3 |
| Appearance | Solid |
| Hazards | Skin Irritation, Eye Irritation |
| Incompatible Materials | Strong oxidizing agents |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Acetoxy-3,5-dimethoxybenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Acetoxy-3,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Wear chemical safety goggles that meet current safety standards. A face shield should be worn over safety goggles when there is a risk of splashing.[2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[7] Use proper glove removal technique to avoid skin contact.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step 1: Preparation
-
Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[9]
-
Don all required PPE as specified in Table 1.
-
Have a spill kit readily available.
Step 2: Weighing and Transfer
-
When handling the solid form, use a chemical spatula and exercise care to avoid generating dust.[6]
-
If working with a solution, use appropriate pipettes and conduct the work over a spill tray.[6]
Step 3: Post-Handling
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6][8]
-
Clean and decontaminate all work surfaces and equipment.
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[6][9] Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6][8][9] If skin irritation occurs, seek medical advice.[6][8][9] |
| Inhalation | Move the individual to fresh air.[6][9] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[6] Seek medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6][8] Seek immediate medical attention.[6][9] |
Spill Management
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7] Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7]
-
Large Spills: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) department. Prevent entry into the affected area.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical as hazardous waste in a designated, labeled, and sealed container.[6][8][9] Do not dispose of it down the drain or in general waste.[3][6]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.[6][11]
-
Regulatory Compliance: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[6][12]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. csub.edu [csub.edu]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemistry.gatech.edu [chemistry.gatech.edu]
- 12. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
